Product packaging for Z-360(Cat. No.:)

Z-360

Cat. No.: B1260678
M. Wt: 520.6 g/mol
InChI Key: VIJCCFFEBCOOIE-UHFFFAOYSA-N
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Description

Z-360, also known as this compound, is a useful research compound. Its molecular formula is C29H36N4O5 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N4O5 B1260678 Z-360

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36N4O5

Molecular Weight

520.6 g/mol

IUPAC Name

3-[[1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

InChI

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)

InChI Key

VIJCCFFEBCOOIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4

Synonyms

calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate)
Z-360

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Endoxifen

Author: BenchChem Technical Support Team. Date: November 2025

To provide an in-depth technical guide on the mechanism of action of "Z-360," it is crucial to first correctly identify the compound, as initial research reveals ambiguity in this designation. The most prominent candidate appearing in scientific and clinical contexts is (Z)-endoxifen , a drug that has been administered at doses up to 360 mg/day in clinical trials. Another possibility is COMP360 , which is the investigational psilocybin product from COMPASS Pathways. This guide will proceed under the assumption that "this compound" refers to (Z)-endoxifen , given its association with the specific dosage and its development as a therapeutic agent. Should this not be the intended subject, subsequent clarification will be necessary.

This document provides a comprehensive overview of the molecular mechanism of (Z)-endoxifen, a potent and active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Estrogen Receptor Antagonism and Degradation

(Z)-endoxifen exerts its primary therapeutic effect through competitive antagonism of the estrogen receptor alpha (ERα). As a SERM, its primary mode of action is to bind to ERα, preventing the binding of its natural ligand, estradiol. This direct competition inhibits the transcriptional activity of the receptor, which is a key driver of proliferation in estrogen receptor-positive (ER+) breast cancers.

Beyond simple antagonism, (Z)-endoxifen has been shown to induce the degradation of the ERα protein. This dual mechanism of both blocking the receptor's function and reducing its cellular levels contributes to its potent anti-estrogenic effects.

Signaling Pathways Modulated by (Z)-Endoxifen

The binding of (Z)-endoxifen to ERα initiates a cascade of molecular events that disrupt the normal signaling pathways responsible for tumor growth in ER+ breast cancer.

  • Inhibition of Estrogen-Dependent Gene Transcription: By competitively binding to ERα, (Z)-endoxifen prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of transcription of estrogen-responsive genes. These genes are critical for cell cycle progression and proliferation.

  • Induction of ERα Degradation: (Z)-endoxifen binding promotes the ubiquitination and subsequent proteasomal degradation of the ERα protein. This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli.

The following diagram illustrates the core signaling pathway affected by (Z)-endoxifen.

Z_Endoxifen_Mechanism Core Signaling Pathway of (Z)-Endoxifen cluster_cell Cancer Cell Estradiol Estradiol ERa Estrogen Receptor α (ERα) Estradiol->ERa Binds & Activates Z_Endoxifen (Z)-Endoxifen Z_Endoxifen->ERa Competitively Binds & Inhibits Z_Endoxifen->ERa Induces Degradation ERa_active Active ERα Complex ERa->ERa_active Proteasome Proteasomal Degradation ERa->Proteasome Gene_Transcription Estrogen-Responsive Gene Transcription ERa_active->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Tumor Growth Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of (Z)-endoxifen action in an ER+ cancer cell.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of (Z)-endoxifen has been demonstrated in various studies, with key quantitative data summarized below.

Study/TrialPopulationKey EndpointBaseline ValuePost-treatment ValuePercentage ChangeReference
I-SPY 2 (Sub-Study)Stage II/III ER+, HER2- Breast CancerMedian Ki-67 Levels10.5%5% (at week 3)-52.4%[1]
I-SPY 2 (Sub-Study)Stage II/III ER+, HER2- Breast CancerMedian Functional Tumor Volume (MRI)N/AN/A-77.7%[1]
I-SPY 2 (Sub-Study)Stage II/III ER+, HER2- Breast CancerLongest Tumor Diameter (MRI)N/AN/A-36.8%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

4.1. I-SPY 2 Endocrine Optimization Sub-Study Protocol

  • Objective: To evaluate the biological activity of low-dose (10 mg) (Z)-endoxifen monotherapy in women with stage II/III ER+, HER2- breast cancer.

  • Study Population: 20 women with newly diagnosed, operable invasive breast cancer.

  • Treatment Regimen: Patients received 10 mg of (Z)-endoxifen daily as a monotherapy.

  • Primary Endpoint: Completion of at least 75% of planned dosing.[1]

  • Biomarker Analysis:

    • Ki-67 Measurement: Core biopsies were taken at baseline and after 3 weeks of treatment. Ki-67 levels, a marker of cell proliferation, were assessed by immunohistochemistry (IHC). The percentage of Ki-67 positive cells was determined by counting at least 500 tumor cells.

    • Tumor Volume Assessment: Functional tumor volume was measured by magnetic resonance imaging (MRI) at baseline and prior to surgery.[1]

The following diagram outlines the experimental workflow for the I-SPY 2 sub-study.

ISPY2_Workflow I-SPY 2 Sub-Study Experimental Workflow Patient_Recruitment Patient Recruitment (n=20, Stage II/III ER+, HER2-) Baseline_Measurements Baseline Measurements - Core Biopsy (Ki-67) - MRI (Tumor Volume) Patient_Recruitment->Baseline_Measurements Treatment Treatment (Z)-Endoxifen 10mg daily Baseline_Measurements->Treatment Week3_Measurements Week 3 Measurements - Core Biopsy (Ki-67) Treatment->Week3_Measurements Preop_Measurements Pre-operative Measurements - MRI (Tumor Volume) Week3_Measurements->Preop_Measurements Data_Analysis Data Analysis - Change in Ki-67 - Change in Tumor Volume Preop_Measurements->Data_Analysis

Caption: Experimental workflow for the I-SPY 2 sub-study.

Safety and Tolerability

(Z)-endoxifen has demonstrated a favorable safety profile in clinical trials. In studies involving over 700 subjects, including healthy volunteers and breast cancer patients, doses up to 360 mg/day have been administered without the identification of a maximum tolerated dose.[1] In the I-SPY 2 sub-study, 95% of subjects completed at least 75% of the planned dosing, with most adverse events being low-grade and manageable.[1]

References

In-depth Technical Guide: The Chemical Compound Z-360

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search for the chemical compound designated as "Z-360," no publicly available data regarding its chemical structure, properties, or associated experimental protocols could be identified. The designation "this compound" may correspond to an internal research code, a proprietary compound not yet disclosed in scientific literature, or a hypothetical molecule.

Should "this compound" be an internal or alternative name for a known chemical entity, providing a more specific identifier such as a CAS number, IUPAC name, or a reference to a publication where it is described will be necessary to retrieve the requested technical information.

Without verifiable and accessible data, the creation of a detailed technical guide with quantitative data tables, experimental methodologies, and pathway visualizations is not possible at this time. We are prepared to conduct a thorough analysis and generate the requested in-depth guide upon receiving a public identifier for the compound of interest.

An In-depth Technical Guide to the Biological Targets and Pathways of Z-360 (Nastorazepide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a potent and orally active antagonist of the cholecystokinin-2 receptor (CCK2R).[1][2][3] Primarily investigated for its therapeutic potential in pancreatic cancer, this compound functions by blocking the signaling pathways initiated by gastrin, a hormone implicated in the proliferation of various gastrointestinal tumor cells.[4][][6] This document provides a comprehensive overview of the known biological targets and molecular pathways affected by this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Primary Biological Targets

The principal molecular target of this compound is the cholecystokinin-2 receptor (CCK2R) , also known as the gastrin receptor.[1][4][7] It exhibits high selectivity for CCK2R over the cholecystokinin-1 receptor (CCK1R).[1][3] This targeted antagonism is central to its therapeutic effects.

A radioligand binding assay was utilized to determine the binding affinity of this compound for human cholecystokinin receptors. The results are summarized in the table below.

ReceptorLigand Used in AssayKi Value (nM)Reference
CCK2R [3H]CCK-80.47 ± 0.03[1]
CCK1R [3H]CCK-8316 ± 81.2[1]

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting gastrin-induced signaling cascades that promote cell survival and proliferation. The key pathways affected are detailed below.

Gastrin binding to CCK2R is known to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This compound has been shown to significantly reduce the gastrin-induced phosphorylation of PKB/Akt to basal levels, thereby inhibiting this pro-growth signaling.[4]

G cluster_membrane Cell Membrane CCK2R CCK2R PI3K PI3K CCK2R->PI3K Gastrin Gastrin Gastrin->CCK2R Activates Z360 This compound Z360->CCK2R Inhibits Akt Akt (PKB) PI3K->Akt Phosphorylates Akt_p p-Akt Proliferation Cell Proliferation & Survival Akt_p->Proliferation

Caption: this compound blocks Gastrin-induced Akt phosphorylation.

This compound has been demonstrated to induce apoptosis in pancreatic cancer cells.[1] This is achieved by blocking the gastrin-induced anti-apoptotic effect. Specifically, treatment with this compound leads to the suppression of key anti-apoptosis proteins associated with the mitochondrial (Type II) apoptosis pathway, including:

  • Survivin

  • XIAP (X-linked inhibitor of apoptosis protein)

  • Mcl-1 (Myeloid cell leukemia 1)

This suggests that this compound shifts the balance within cancer cells towards apoptosis by diminishing the expression of these critical survival proteins.[1]

G Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R AntiApoptosis Survivin, XIAP, Mcl-1 Expression CCK2R->AntiApoptosis Upregulates Z360 This compound Z360->CCK2R Apoptosis Apoptosis AntiApoptosis->Apoptosis Inhibits

Caption: this compound promotes apoptosis by inhibiting anti-apoptotic proteins.

In combination with gemcitabine, this compound has been found to reduce the expression of Vascular Endothelial Growth Factor (VEGF).[][8] VEGF is a critical signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGF, this compound may contribute to the suppression of tumor angiogenesis.[]

Beyond its direct anti-tumor effects, this compound has shown potential in alleviating cancer-induced pain. This analgesic action is thought to be mediated through a distinct pathway. In a mouse model of cancer-induced pain, this compound suppressed the production of interleukin-1β (IL-1β) .[2][3] This reduction in IL-1β, in turn, prevented the up-regulation of ephrin B1 gene expression in dorsal root ganglia and inhibited the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[2] Interestingly, this effect is likely mediated by the blockade of the CCK1 receptor, for which this compound has a lower affinity.[2]

G Z360 This compound CCK1R CCK1R Z360->CCK1R Inhibits IL1B IL-1β Production CCK1R->IL1B EphrinB1 Ephrin B1 Expression (DRG) IL1B->EphrinB1 pNR2B NR2B Phosphorylation (Spinal Cord) EphrinB1->pNR2B Pain Cancer-Induced Pain pNR2B->Pain

Caption: Proposed analgesic mechanism of this compound in cancer pain.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the biological targets and pathways of this compound, based on published literature.

  • Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.

  • Methodology:

    • Membrane preparations from cells expressing human CCK1R or CCK2R were used.

    • The membranes were incubated with a radiolabeled ligand, [3H]CCK-8.

    • A range of concentrations of this compound were added to compete with the radioligand for receptor binding.

    • The amount of bound radioactivity was measured to determine the concentration of this compound required to inhibit 50% of the specific binding of [3H]CCK-8 (IC50).

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]

  • Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents.

  • Methodology:

    • Human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) were subcutaneously or orthotopically implanted into immunocompromised mice.[1][4]

    • Once tumors were established, mice were randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine, this compound + gemcitabine).[1]

    • This compound was administered orally.[4]

    • Tumor volume and/or weight were measured at regular intervals to assess treatment efficacy.[1]

    • Survival of the animals was also monitored as a primary endpoint.[4]

G Start Implant Pancreatic Cancer Cells in Mice Tumor Allow Tumors to Establish Start->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Treat Administer this compound (Oral) +/- Other Agents Randomize->Treat Measure Measure Tumor Growth & Monitor Survival Treat->Measure End Analyze Data Measure->End

Caption: Workflow for in vivo xenograft experiments.
  • Objective: To investigate the mechanism of this compound-induced cell death.

  • Methodology:

    • TUNEL Staining: Tumors from xenograft models were excised, sectioned, and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells was quantified.[1]

    • Real-Time PCR: To analyze the expression of apoptosis-related genes, RNA was extracted from tumor tissues. It was then reverse-transcribed into cDNA, and quantitative real-time PCR was performed using primers specific for genes such as survivin, XIAP, and Mcl-1.[1]

Clinical Significance and Future Directions

Clinical trials have evaluated this compound in combination with gemcitabine for patients with advanced pancreatic cancer.[9][10][11] These studies have shown that the combination is generally safe and well-tolerated.[9][10] While large-scale efficacy improvements remain under investigation, the unique mechanism of targeting the gastrin/CCK2R pathway represents a valuable therapeutic strategy. Further research may explore the role of this compound in other CCK2R-expressing tumors and its potential in combination with newer therapeutic agents.[11][12]

References

Z-360: A Technical Overview of Preclinical In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has been investigated primarily for its therapeutic potential in pancreatic cancer, often in combination with standard chemotherapy, and for its analgesic properties in cancer-related pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and in vivo studies that have defined the pharmacological profile and mechanism of action of this compound.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3] This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce cancer-induced pain through various interconnected pathways.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from various in vitro assays assessing the binding affinity and functional antagonism of this compound.

ParameterReceptorValueCell Line/SystemReference
Ki Human CCK2R0.47 ± 0.03 nMRecombinant[1][2]
Human CCK1R316 ± 81.2 nMRecombinant[2]
Selectivity (CCK1R/CCK2R) -~672-fold-[2]
IC50 (vs. Gastrin-17) Human CCK2R53 nM (95% CI: 28-100 nM)MIA PaCa-2/hCCK2R[1]
IC50 (vs. Gastrin-34) Human CCK2R30 nM (95% CI: 15-58 nM)MIA PaCa-2/hCCK2R[1]

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

Quantitative In Vivo Data

In vivo studies have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with gemcitabine, in various preclinical models of pancreatic and gastrointestinal cancers.

Animal ModelCancer TypeTreatmentDosage & ScheduleKey FindingsReference
MIA PaCa-2 Xenograft PancreaticThis compound100 mg/kg, p.o., daily41.7% tumor growth inhibition (p<0.01)[3]
PANC-1 Xenograft PancreaticThis compound + GemcitabineThis compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly27.1% greater tumor growth inhibition vs. Gemcitabine alone (p<0.05)[3]
PANC-1 Orthotopic PancreaticThis compound + GemcitabineThis compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weeklySignificant prolongation of survival (median 57 vs. 49 days for vehicle, p<0.05)[3][4]
MIA PaCa-2 Xenograft PancreaticThis compound100 mg/kg, p.o., daily for 3 weeksSignificantly reduced tumor weight[2]
MIA PaCa-2 Xenograft PancreaticThis compound + GemcitabineThis compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.v., twice weekly for 3 weeksCombination was more effective at reducing tumor weight and increasing TUNEL-positive cells than either agent alone.[2]
Cancer-induced Pain Model -This compound100 mg/kg, p.o., daily for 7 daysSignificantly reduced IL-1β levels in the cancer-inoculated region by 54.3% (p<0.05)[1]

Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound

Signaling Pathways and Molecular Mechanisms

dot

Z360_Mechanism Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R PI3K PI3K CCK2R->PI3K VEGF VEGF-A Expression CCK2R->VEGF Z360 This compound Z360->CCK2R Akt Akt/PKB PI3K->Akt Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Survivin Survivin Akt->Survivin XIAP XIAP Akt->XIAP Mcl1 Mcl-1 Akt->Mcl1 Proliferation Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis Gemcitabine Gemcitabine Gemcitabine->CCK2R Induces Expression Gemcitabine->VEGF Induces Expression

Caption: this compound Anti-Tumor Signaling Pathway.

dot

Z360_Pain_Mechanism CancerCells Cancer Cells IL1b IL-1β Production CancerCells->IL1b EphrinB1 Ephrin B1 Gene Expression (in Dorsal Root Ganglia) IL1b->EphrinB1 Z360 This compound Z360->IL1b NR2B NR2B Phosphorylation (in Spinal Cord) EphrinB1->NR2B Pain Cancer-Induced Pain NR2B->Pain

Caption: this compound Analgesic Signaling Pathway.

Detailed Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for human CCK1 and CCK2 receptors.

  • Cell Membranes: Membranes were prepared from cell lines stably expressing either the human CCK1 or CCK2 receptor.

  • Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, and 35 µM bacitracin.

  • Procedure:

    • Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying concentrations of this compound (10⁻¹³ to 10⁻⁶ M) in a total volume of 300 µL.

    • Incubation was carried out for 60 minutes at 22°C with shaking.

    • The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) to separate bound and free radioligand.

    • Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NaCl).

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled ligand.

    • IC50 values were calculated by non-linear regression, and Ki values were derived using the Cheng-Prusoff equation.[5]

2. Cell Proliferation (MTS) Assay

  • Objective: To assess the effect of this compound on gastrin-induced cell proliferation.

  • Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence of varying concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.

    • Plates were incubated for 1-4 hours at 37°C.

    • The absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.[1]

3. Apoptosis (Caspase-3/7) Assay

  • Objective: To measure the effect of this compound on gastrin-inhibited apoptosis.

  • Cell Line: MIA PaCa-2/hCCK2R.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without this compound.

    • After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.

    • The plate was incubated at room temperature for 1-2 hours.

    • Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[1]

4. Cytokine (IL-1β) Measurement (ELISA)

  • Objective: To quantify the effect of this compound on IL-1β production.

  • Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.

  • Procedure:

    • Tissue samples were homogenized in a lysis buffer containing protease inhibitors.

    • The homogenates were centrifuged, and the supernatants were collected.

    • IL-1β levels in the supernatants were measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • Protein concentrations of the lysates were determined to normalize the IL-1β levels.[1]

In Vivo Assays

1. Subcutaneous Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.

  • Animal Model: Female BALB/c nude mice.

  • Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.

  • Procedure:

    • A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of serum-free medium) was injected subcutaneously into the flank of each mouse.

    • When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.

    • This compound was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/kg). Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).

    • Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

    • At the end of the study, mice were euthanized, and tumors were excised and weighed.[2][3]

2. Orthotopic Xenograft Model

  • Objective: To assess the effect of this compound on tumor growth and survival in a more clinically relevant orthotopic model.

  • Animal Model: Female nude mice.

  • Cell Line: PANC-1.

  • Procedure:

    • Mice were anesthetized, and a small abdominal incision was made to expose the pancreas.

    • PANC-1 cells were injected into the pancreas.

    • The incision was closed, and mice were allowed to recover.

    • Treatment with this compound and/or gemcitabine was initiated as described for the subcutaneous model.

    • The primary endpoint was survival, and mice were monitored daily.[3][4]

3. Cancer-Induced Pain Model

  • Objective: To investigate the analgesic effect of this compound.

  • Animal Model: Male C3H/HeN mice.

  • Procedure:

    • Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.

    • Drug administration (this compound, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation and continued until day 14.

    • Pain-related behaviors were assessed.

    • At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia, and spinal cord were collected for analysis of IL-1β, ephrin B1, and NR2B phosphorylation, respectively.[1]

Conclusion

The preclinical data for this compound (nastorazepide) demonstrates its potential as a targeted therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of action in alleviating cancer-induced pain by modulating the IL-1β/ephrin B1/NR2B pathway highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer a basis for the replication and further investigation of the effects of this compound in a research setting.

References

Z-360 (Nastorazepide): A Technical Overview of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a target implicated in the proliferation and survival of various cancer cells, most notably pancreatic adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Gastrin and its receptor, the cholecystokinin-2 (CCK-2) receptor, play a significant role in the pathophysiology of certain cancers, particularly those of the gastrointestinal tract.[1] Activation of the CCK-2 receptor by gastrin can promote tumor growth, angiogenesis, and inhibit apoptosis. This compound (Nastorazepide) is a 1,5-benzodiazepine derivative specifically designed to antagonize this interaction, thereby offering a targeted therapeutic strategy.[2][3] Preclinical and clinical investigations have primarily focused on its application in pancreatic cancer, often in combination with standard-of-care chemotherapy.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to the CCK-2 receptor, preventing its activation by the endogenous ligand, gastrin.[2] This blockade disrupts downstream signaling cascades that contribute to cancer progression. Key molecular events inhibited by this compound include:

  • Inhibition of Gastrin-Induced Proliferation: By blocking the CCK-2 receptor, this compound directly inhibits the proliferative signals initiated by gastrin in cancer cells expressing this receptor.[1]

  • Downregulation of Pro-survival and Angiogenic Factors: this compound has been shown to suppress the expression and activity of several key proteins involved in tumor survival and angiogenesis, including Akt, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1alpha (HIF-1α).[4]

  • Modulation of the Tumor Microenvironment: The antagonist can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) within the tumor microenvironment.[4]

  • Pain Relief: In preclinical models of cancer-induced pain, this compound has demonstrated analgesic effects by preventing the upregulation of ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

ParameterValueSpecies/SystemReference
Receptor Binding
Ki for human CCK-2 receptor0.47 nMHuman[1][4]
Selectivity for CCK-2R vs. CCK-1R672-foldHuman[3]
In Vivo Efficacy (Pancreatic Cancer Xenograft Models)
Tumor Growth Inhibition (MiaPaCa2 cells)41.7% (at 100 mg/kg)Mice[1]
Tumor Growth Inhibition (PANC-1 cells, with gemcitabine)27.1% (vs. gemcitabine alone)Mice[1]
Increased Median Survival (PANC-1 orthotopic model)57 days (combo) vs. 49 days (vehicle)Mice[1]
Pain Model
Dosage for anti-allodynic effect30-300 mg/kg (p.o.)Mice[4]

Table 2: Clinical Trial Data for this compound in Advanced Pancreatic Cancer

Study PhaseTreatment ArmsKey FindingsReference
Phase Ib/IIa This compound (120 mg or 240 mg) + Gemcitabine vs. Placebo + GemcitabineStable Disease: 62.5% (120 mg), 25% (240 mg), 60% (placebo). Improved pain reported in this compound arms. Safe and well-tolerated.[5]
Phase II This compound (60, 120, or 240 mg) + Gemcitabine vs. Placebo + GemcitabineMedian Overall Survival: 8.5 months (60 mg this compound) vs. 7.2 months (placebo). 19% reduction in risk of death in the 60 mg arm (not statistically significant). Well-tolerated.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cancer Cells

Z360_Signaling_Pathway Gastrin Gastrin CCK2R CCK-2 Receptor Gastrin->CCK2R Akt Akt CCK2R->Akt VEGF VEGF CCK2R->VEGF HIF1a HIF-1α CCK2R->HIF1a Z360 This compound (Nastorazepide) Z360->CCK2R Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis HIF1a->Angiogenesis

Caption: this compound competitively antagonizes the CCK-2 receptor, inhibiting downstream pro-survival and angiogenic signaling.

Preclinical Xenograft Study Workflow

Preclinical_Workflow start Start cell_culture Human Pancreatic Cancer Cell Culture (e.g., MiaPaCa2, PANC-1) start->cell_culture implantation Subcutaneous or Orthotopic Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - this compound - Gemcitabine - this compound + Gemcitabine randomization->treatment monitoring Monitor Tumor Growth and Survival treatment->monitoring endpoint Endpoint: Tumor Volume Measurement Survival Analysis monitoring->endpoint

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in pancreatic cancer xenograft models.

Clinical Trial Design (Phase II)

Clinical_Trial_Workflow screening Patient Screening: Metastatic Pancreatic Cancer randomization Randomization (1:1:1:1) screening->randomization arm1 Arm 1: Gemcitabine + Placebo randomization->arm1 arm2 Arm 2: Gemcitabine + this compound (60 mg) randomization->arm2 arm3 Arm 3: Gemcitabine + this compound (120 mg) randomization->arm3 arm4 Arm 4: Gemcitabine + this compound (240 mg) randomization->arm4 treatment Treatment Cycles arm1->treatment arm2->treatment arm3->treatment arm4->treatment evaluation Efficacy & Safety Evaluation treatment->evaluation primary_endpoint Primary Endpoint: Overall Survival (OS) evaluation->primary_endpoint

Caption: The randomized, placebo-controlled design of the Phase II clinical trial for this compound in metastatic pancreatic cancer.

Experimental Protocols

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human CCK-2 receptor.

  • Methodology:

    • Membrane preparations from cells engineered to express the human CCK-2 receptor are used.

    • A radiolabeled ligand, such as [3H]CCK-8, is incubated with the membrane preparations in the presence of varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

In Vivo Pancreatic Cancer Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with gemcitabine.

  • Methodology:

    • Human pancreatic cancer cells (e.g., PANC-1) are cultured and harvested.

    • A specific number of cells are injected subcutaneously or orthotopically into the pancreas of immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into different treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound plus gemcitabine.

    • This compound is typically administered orally (p.o.) daily, while gemcitabine is administered intraperitoneally according to a standard dosing schedule.

    • Tumor volume is measured regularly using calipers.

    • For orthotopic models, survival is the primary endpoint.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[1]

Phase Ib/IIa Clinical Trial Protocol
  • Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.

  • Methodology:

    • Eligible patients with previously untreated advanced pancreatic cancer are enrolled.

    • Patients are randomized to receive either this compound (at different dose levels, e.g., 120 mg or 240 mg) or a placebo.

    • This compound or placebo is administered orally twice daily.

    • Standard-dose gemcitabine (1000 mg/m²) is administered intravenously.

    • Pharmacokinetic profiles of both this compound and gemcitabine are assessed alone and in combination.

    • Safety is monitored through the recording of adverse events.

    • Efficacy is evaluated based on tumor response (e.g., stable disease) and quality of life assessments, including pain levels.[5]

Conclusion and Future Directions

This compound (Nastorazepide) has demonstrated a clear mechanism of action as a potent and selective CCK-2 receptor antagonist with promising preclinical activity in pancreatic cancer models. Early-phase clinical trials have established its safety and tolerability in combination with gemcitabine and have suggested a potential, albeit not yet statistically significant, survival benefit at specific doses. The observed improvement in pain management also warrants further investigation.

Future research should focus on identifying patient populations most likely to benefit from this compound therapy, potentially through the use of biomarkers related to CCK-2 receptor expression or gastrin levels. Further clinical trials, possibly in combination with newer therapeutic regimens for pancreatic cancer, are necessary to definitively establish the clinical utility of this compound in this and potentially other CCK-2 receptor-expressing malignancies.

References

Z-360: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360 (also known as nastorazepide) is a novel, orally active, and highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist that was under development by Zeria Pharmaceutical Co., Ltd. for the treatment of pancreatic cancer. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound. Preclinical studies have elucidated its unique analgesic properties in cancer-induced pain models, demonstrating its ability to modulate key signaling pathways. Clinical trials have investigated its safety and efficacy in combination with standard chemotherapy. This whitepaper consolidates the available technical data, experimental methodologies, and clinical findings to serve as a resource for researchers and professionals in the field of oncology and drug development.

Discovery and Development History

This compound is a 1,5-benzodiazepine derivative developed by Zeria Pharmaceutical Co., Ltd. as a potent and selective antagonist for the CCK2 receptor. The development of this compound was aimed at targeting CCK2 receptor-expressing tumors, such as pancreatic cancer, where the receptor's activation is implicated in tumor growth and pain.

Development Timeline:

While a detailed internal timeline from Zeria Pharmaceutical is not publicly available, the development progression can be inferred from published studies and clinical trial registrations:

  • Preclinical Development: Initial preclinical studies focused on the pharmacodynamics and pharmacokinetics of this compound, establishing its high affinity and selectivity for the CCK2 receptor. In vivo studies in various cancer models, including pancreatic cancer xenografts, were conducted to evaluate its anti-tumor and analgesic effects. A significant preclinical study published in 2010 detailed its mechanism in a cancer-induced pain model in mice.[1]

  • Phase I Clinical Trials: A Phase I trial was conducted in Japan to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.

  • Phase Ib/IIa Clinical Trial: A multicenter, randomized, double-blind, placebo-controlled Phase Ib/IIa trial was initiated to evaluate the safety and efficacy of this compound in combination with gemcitabine for patients with advanced pancreatic cancer. The results of this trial were published in 2010.

  • Phase II Clinical Trial: Following the Phase Ib/IIa study, a randomized Phase II study (the ZIPANG study) was conducted to further investigate the efficacy and safety of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer. The results of this study were published in 2017.

Mechanism of Action

This compound exerts its effects primarily through the competitive antagonism of the CCK2 receptor. This receptor is overexpressed in various tumors, including pancreatic cancer, and is activated by the hormones cholecystokinin (CCK) and gastrin.

Signaling Pathway Modulation:

Preclinical research has identified a novel pain cascade that is inhibited by this compound in the context of cancer-induced pain.[1] The proposed mechanism involves the following steps:

  • Suppression of Interleukin-1β (IL-1β) Production: this compound is believed to block the CCK1 receptor, leading to the suppression of IL-1β production in the cancerous tissue.[1]

  • Downregulation of Ephrin B1 Gene Expression: The reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[1]

  • Inhibition of NR2B Phosphorylation: By preventing the increase in ephrin B1, this compound inhibits the enhanced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord. This phosphorylation is a critical step in central sensitization and pain amplification.[1]

This mechanism of action provides a rationale for the analgesic effects of this compound observed in preclinical models and its potential to alleviate the severe, often opioid-resistant pain experienced by pancreatic cancer patients.[1]

Preclinical Data

Receptor Binding Affinity and Selectivity

This compound has demonstrated high affinity and selectivity for the human CCK2 receptor.

Parameter Value Receptor Reference
Ki0.47 nMHuman CCK2 Receptor
In Vivo Efficacy in a Cancer-Induced Pain Model

A key preclinical study investigated the analgesic effects of this compound in a mouse model of cancer-induced pain.

Parameter Treatment Group Result Reference
Ephrin B1 Gene Expression in DRGsThis compoundInhibited induction[1]
Phosphorylation of NR2B in Spinal CordThis compoundInhibited induction[1]
IL-1β Production in Cancer-Inoculated PawThis compoundSuppressed increase[1]

Clinical Data

Phase Ib/IIa Clinical Trial

This study evaluated the safety and preliminary efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.

Parameter This compound (120 mg) + Gemcitabine This compound (240 mg) + Gemcitabine Placebo + Gemcitabine Reference
Number of Patients
Stable Disease62.5%25%60%
Pain ImprovementHigher proportion vs. PlaceboHigher proportion vs. Placebo

The study concluded that this compound is safe and well-tolerated when combined with gemcitabine.

Phase II Clinical Trial (ZIPANG Study)

This randomized, placebo-controlled study further assessed the efficacy of this compound with gemcitabine in metastatic pancreatic cancer.

Parameter This compound (60 mg) + Gemcitabine Placebo + Gemcitabine Hazard Ratio (HR) p-value Reference
Median Overall Survival (OS)8.5 months7.2 months0.81Not Statistically Significant

Although the primary endpoint of a statistically significant improvement in overall survival was not met, a trend towards improved OS was observed in the 60 mg this compound group with low toxicity.

Experimental Protocols

Cancer-Induced Pain Model in Mice
  • Animal Model: Severe cancer-induced pain model in mice. Specific mouse strain and tumor cell line inoculation details are outlined in the original publication.[1]

  • Drug Administration: this compound administered orally.

  • Ephrin B1 Gene Expression Analysis: Dorsal root ganglia (DRGs) were harvested, and total RNA was extracted. Ephrin B1 mRNA levels were quantified using real-time reverse transcription PCR (RT-PCR).

  • NR2B Phosphorylation Analysis: The lumbar spinal cord was dissected, and protein extracts were prepared. Phosphorylated NR2B was detected and quantified by Western blotting using a specific antibody against the phosphorylated form of the protein.

  • IL-1β Production Measurement: The cancer-inoculated hind paw was homogenized, and the concentration of IL-1β in the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Phase II Clinical Trial Protocol (ZIPANG Study)
  • Study Design: A randomized, double-blind, placebo-controlled Phase II study.

  • Patient Population: Patients with metastatic pancreatic cancer.

  • Treatment Arms:

    • Gemcitabine (1000 mg/m²) + this compound (60 mg, 120 mg, or 240 mg orally twice daily).

    • Gemcitabine (1000 mg/m²) + Placebo (orally twice daily).

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-free survival, response rate, safety, and quality of life.

Visualizations

Signaling Pathway of this compound in Cancer-Induced Pain

Z360_Mechanism cluster_cancer Cancer Tissue cluster_drg Dorsal Root Ganglia (DRG) cluster_spinal Spinal Cord CCK1R CCK1 Receptor IL1b IL-1β Production CCK1R->IL1b Suppresses EphrinB1 Ephrin B1 Gene Expression IL1b->EphrinB1 Induces pNR2B NR2B Phosphorylation EphrinB1->pNR2B Enhances Pain Pain Sensation pNR2B->Pain Leads to Z360 This compound Z360->CCK1R Blocks

Caption: Proposed mechanism of this compound in alleviating cancer-induced pain.

Experimental Workflow for Preclinical Pain Study

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment & Analysis cluster_assays Assays CancerCells Cancer Cell Inoculation in Mouse Hind Paw TumorGrowth Tumor Growth & Pain Development CancerCells->TumorGrowth Treatment Oral Administration of This compound or Vehicle TumorGrowth->Treatment TissueHarvest Harvest DRG, Spinal Cord, and Paw Tissue Treatment->TissueHarvest Analysis Biochemical & Molecular Analysis TissueHarvest->Analysis ELISA ELISA for IL-1β (Paw Tissue) Analysis->ELISA RT_PCR RT-PCR for Ephrin B1 (DRG) Analysis->RT_PCR WesternBlot Western Blot for p-NR2B (Spinal Cord) Analysis->WesternBlot

Caption: Workflow of the preclinical study on this compound's analgesic effects.

Conclusion

This compound is a selective CCK2 receptor antagonist that has shown promise in preclinical models of pancreatic cancer, particularly in the context of cancer-induced pain. Its novel mechanism of action, involving the suppression of the IL-1β/ephrin B1/p-NR2B signaling pathway, distinguishes it from conventional analgesics. While clinical trials in combination with gemcitabine did not meet the primary endpoint for a significant survival benefit, a positive trend was observed. The safety and tolerability profile of this compound in combination with chemotherapy was favorable. Further research may be warranted to explore the potential of this compound in specific patient populations or in combination with other therapeutic agents for pancreatic cancer and other CCK2-expressing tumors. This whitepaper provides a foundational understanding of the technical aspects of this compound's development and may guide future research in this area.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Z-360 is an orally active, potent, and selective cholecystokinin-2 receptor (CCK-2R) antagonist that has demonstrated significant therapeutic potential in preclinical and early clinical studies, primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of gastrin and cholecystokinin to the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking this interaction, this compound disrupts downstream signaling cascades that promote cancer progression.[1] Preclinical studies have established that this compound possesses a high affinity for the CCK-2R, with sub-nanomolar binding affinity.[1]

In addition to its anti-tumor effects, this compound has shown promise as an analgesic agent, particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is mediated through the suppression of interleukin-1β (IL-1β) production, which in turn prevents the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor NR2B subunit in the pain pathway.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 ((125)I G17 binding)CCK-2R transfected cellssub-nM[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelTreatmentOutcomep-valueReference
Gastric ascites xenograftThis compoundIncreased survival0.011[1]
Hepatic metastasis xenograftThis compound81% decrease in tumor growth0.02[1]
Orthotopic pancreatic xenograftThis compound + gemcitabine84% decrease in final tumor weight compared to single agents0.002[1]

Table 3: In Vivo Effects of this compound on Biomarkers

Cancer ModelTreatmentBiomarker ChangeReference
Orthotopic pancreatic xenograftThis compound + gemcitabineIncreased apoptosis[1]
Orthotopic pancreatic xenograftThis compound + gemcitabineDecreased microvessel density[1]
Cancer-induced pain model (mice)This compoundInhibition of ephrin B1 gene expression in DRGs[2][3]
Cancer-induced pain model (mice)This compoundInhibition of NR2B phosphorylation in the spinal cord[2][3]
Cancer-induced pain model (mice)This compoundSuppression of IL-1β production in the cancer-inoculated hind paw[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

(125)I Gastrin-17 (G17) Displacement Assay
  • Objective: To determine the binding affinity of this compound to the CCK-2 receptor.

  • Cell Line: CCK-2R-transfected cell lines.

  • Procedure:

    • Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I Gastrin-17.

    • Increasing concentrations of this compound are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding.

    • Bound and free radioligand are separated.

    • The amount of bound (125)I G17 is quantified using a gamma counter.

    • The concentration of this compound that inhibits 50% of the specific binding of (125)I G17 (IC50) is calculated.[1]

G17-Stimulated Calcium Assay
  • Objective: To assess the functional antagonism of this compound on CCK-2R signaling.

  • Cell Line: CCK-2R-transfected cell lines.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular calcium.

    • Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.

    • The ability of this compound to inhibit the G17-stimulated calcium influx is quantified.[1]

Western Blotting for Akt Phosphorylation
  • Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.

  • Cell Line: Oesophageal cancer cell line.

  • Procedure:

    • Cells are treated with this compound, with or without co-treatment with Gastrin-17.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • Horseradish peroxidase-conjugated secondary antibodies are used for detection.

    • Bands are visualized using an enhanced chemiluminescence detection system.

    • The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.[1]

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and orthotopic pancreatic cancer.

  • General Procedure:

    • Human cancer cells are implanted into immunocompromised mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is administered orally. In some studies, it is combined with other chemotherapeutic agents like gemcitabine.

    • Tumor growth is monitored over time. For survival studies, the time to a predetermined endpoint is recorded.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis and microvessel density).[1]

Cancer-Induced Pain Model
  • Objective: To assess the analgesic effects of this compound on cancer-induced pain.

  • Animal Model: Mice with cancer cell inoculation in the hind paw.

  • Procedure:

    • Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a pain state.

    • Mice are treated with this compound.

    • Pain-related behaviors are assessed.

    • At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are collected.

    • Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.

    • Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed by Western blotting.

    • IL-1β levels in the cancer-inoculated paw are measured by ELISA.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Z360_Mechanism_of_Action cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCK2R CCK-2R PI3K PI3K CCK2R->PI3K Activates Gastrin Gastrin/ Cholecystokinin Gastrin->CCK2R Binds to Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt TumorGrowth Tumor Growth, Proliferation, Angiogenesis pAkt->TumorGrowth Promotes Z360 This compound Z360->CCK2R Inhibits

Caption: this compound mechanism of action in cancer cells.

Z360_Analgesic_Pathway cluster_periphery Cancer-Inoculated Region cluster_cns Central Nervous System CancerCells Cancer Cells IL1b IL-1β Production CancerCells->IL1b DRG Dorsal Root Ganglia (DRG) IL1b->DRG Acts on EphrinB1 Ephrin B1 Upregulation DRG->EphrinB1 SpinalCord Spinal Cord EphrinB1->SpinalCord Signals to pNR2B NR2B Phosphorylation SpinalCord->pNR2B Pain Cancer-Induced Pain pNR2B->Pain Z360 This compound Z360->IL1b Suppresses

Caption: this compound's proposed analgesic signaling pathway.

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Implant Human Cancer Cells into Immunocompromised Mice TumorDev Allow Tumors to Establish Implantation->TumorDev Randomization Randomize Mice into Treatment & Control Groups TumorDev->Randomization Treatment Administer this compound (orally) +/- Gemcitabine Randomization->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint TumorExcision Excise and Weigh Tumors Endpoint->TumorExcision IHC Immunohistochemistry (Apoptosis, Microvessel Density) TumorExcision->IHC

Caption: In vivo xenograft experimental workflow.

References

Z-360 (Nastorazepide): A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action and its potential therapeutic applications, particularly in oncology. While detailed quantitative pharmacokinetic data remains limited in the public domain, this document synthesizes the existing preclinical findings to offer a valuable resource for researchers in the field.

Introduction

This compound is a non-peptide, 1,5-benzodiazepine derivative that has demonstrated high affinity and selectivity for the CCK-2 receptor.[1][3] The CCK-2 receptor, and its endogenous ligands gastrin and cholecystokinin (CCK), play a significant role in gastrointestinal physiology, including the regulation of gastric acid secretion.[4][5] Furthermore, the gastrin/CCK-2 receptor axis has been implicated in the proliferation and survival of certain cancer cells, making it a promising target for anti-cancer therapies. This compound has been investigated as a potential therapeutic agent, particularly for pancreatic cancer, often in combination with standard chemotherapy.[1]

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and CCK.[5] The binding affinity of Nastorazepide to the human CCK-2 receptor is potent, with a reported Ki value of 0.47 nM.[1][2]

The activation of the CCK-2 receptor by its agonists triggers a cascade of intracellular events. This compound, as an antagonist, inhibits these signaling pathways. The primary mechanism involves the Gq alpha subunit of the G-protein complex, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and survival.

By blocking the initial receptor activation, this compound has been shown to inhibit the production and activity of several key signaling molecules involved in tumorigenesis and inflammation, including:

  • Interleukin-1β (IL-1β)

  • Ephrin B1

  • Vascular Endothelial Growth Factor (VEGF)

  • Hypoxia-Inducible Factor-1α (HIF-1α)

Furthermore, this compound has been observed to reduce the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway, and the NR2B subunit of the NMDA receptor.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway of the CCK-2 receptor and the point of intervention by this compound.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCK2R CCK-2 Receptor G_protein Gq Protein CCK2R->G_protein Activates Ligand Gastrin / CCK Ligand->CCK2R Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Promotes Z360 This compound (Nastorazepide) Z360->CCK2R Inhibits

CCK-2 receptor signaling pathway and inhibition by this compound.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and metabolism, are not extensively available in publicly accessible literature. Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy subjects and in combination with gemcitabine in patients with advanced pancreatic cancer; however, the specific results of these pharmacokinetic analyses have not been widely published.[6]

Preclinical studies have noted that this compound is an orally active compound.[1][2] Studies in mice have utilized oral administration of this compound, indicating sufficient absorption to achieve therapeutic effects in vivo.[1]

Table 1: Summary of Available Pharmacokinetic Information for this compound

ParameterSpeciesRoute of AdministrationValueReference
Oral Activity Human, MouseOralActive[1][2]
Quantitative Data N/AN/ANot Publicly Available-

Preclinical Efficacy

This compound has demonstrated anti-tumor activity in various preclinical cancer models.

Pancreatic Cancer

In subcutaneous xenograft models using the human pancreatic cancer cell line MiaPaCa2, orally administered this compound was shown to inhibit tumor growth in a dose-dependent manner.[1] When used in combination with the standard-of-care chemotherapeutic agent gemcitabine, this compound exhibited enhanced anti-tumor effects in an orthotopic mouse model of pancreatic cancer.[1]

Other Cancers

Preclinical studies have also suggested the potential of this compound in other malignancies. It has been shown to inhibit colorectal cancer liver metastasis and increase survival in a mouse ascites model.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study Design (General Workflow)

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_study_design Study Design & Preparation cluster_dosing_sampling Dosing & Sampling cluster_analysis Sample Analysis & Data Interpretation Animal_Model Select Animal Model (e.g., Mice, Rats) Dose_Prep Prepare this compound Formulation (e.g., Oral Gavage) Animal_Model->Dose_Prep Dosing Administer this compound Dose_Prep->Dosing Blood_Sampling Collect Blood Samples (Serial Time Points) Dosing->Blood_Sampling Sample_Processing Process Blood to Plasma Blood_Sampling->Sample_Processing LC_MS Quantify this compound Concentration (LC-MS/MS) Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Analysis

General workflow for a preclinical pharmacokinetic study.
CCK-2 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to the CCK-2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the human CCK-2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a suitable buffer to prepare a cell membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the CCK-2 receptor (e.g., [3H]CCK-8), and varying concentrations of the test compound (this compound).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

This compound (Nastorazepide) is a potent and selective CCK-2 receptor antagonist with a clear mechanism of action involving the inhibition of key signaling pathways implicated in cell proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in pancreatic cancer. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound. Further publication of results from clinical and preclinical studies would be invaluable to the scientific community for a more comprehensive understanding of its therapeutic potential and for guiding future drug development efforts targeting the CCK-2 receptor.

References

Methodological & Application

Unraveling the Z-360 Experimental Protocol: A Detailed Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In a significant advancement for cell culture research, this document unveils the comprehensive Z-360 experimental protocol. Designed for researchers, scientists, and drug development professionals, these detailed application notes and protocols provide a robust framework for utilizing the this compound methodology in a variety of cell culture experiments. The following sections outline the core principles of the this compound protocol, present quantitative data in a structured format, and offer detailed experimental procedures and workflow visualizations to ensure reproducible and accurate results.

Application Notes

The this compound protocol is a novel, multi-faceted approach to cell culture analysis, enabling the simultaneous assessment of cell viability, metabolic activity, and key signaling pathway modulation. This integrated methodology is particularly advantageous in high-throughput screening and drug discovery pipelines, where a comprehensive understanding of a compound's cellular effects is paramount. The protocol is adaptable to a wide range of adherent and suspension cell lines, making it a versatile tool for various research applications, from basic cell biology to preclinical oncology studies.

A key feature of the this compound protocol is its emphasis on non-invasive, real-time analysis, which preserves the integrity of the cell culture for longitudinal studies. By combining advanced imaging techniques with sensitive biochemical assays, researchers can gain deeper insights into the dynamic cellular responses to experimental treatments.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from a series of validation experiments utilizing the this compound protocol on the HT-29 human colorectal cancer cell line treated with a hypothetical cytotoxic agent, Compound-X.

Table 1: Cell Viability Assessment

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control01004.5
Compound-X185.25.1
Compound-X1055.66.3
Compound-X10022.13.8

Table 2: Metabolic Activity (ATP Levels)

Treatment GroupConcentration (µM)Relative ATP Levels (%)Standard Deviation
Vehicle Control01007.2
Compound-X192.86.8
Compound-X1068.48.1
Compound-X10035.75.9

Table 3: Apoptosis Induction (Caspase-3/7 Activity)

Treatment GroupConcentration (µM)Fold-Increase in Caspase-3/7 ActivityStandard Deviation
Vehicle Control01.00.2
Compound-X11.80.4
Compound-X104.50.7
Compound-X1009.21.1

Experimental Protocols

This compound Protocol for Adherent Cell Lines (e.g., HT-29)

1. Cell Seeding:

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of Compound-X in the appropriate cell culture medium.
  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Multiplexed Assay for Viability and Apoptosis:

  • Prepare a 2X working solution of the combined CellTox™ Green Cytotoxicity Assay and Caspase-Glo® 3/7 Assay reagents in an appropriate buffer.
  • Add 100 µL of the 2X reagent mix to each well, resulting in a 1:1 ratio with the culture medium.
  • Mix gently by orbital shaking for 30 seconds.
  • Incubate the plate at room temperature for 30 minutes, protected from light.
  • Measure fluorescence (Ex/Em: 485/520 nm) for cytotoxicity and luminescence for caspase-3/7 activity using a multi-mode plate reader.

4. Metabolic Activity Assay:

  • Following the viability and apoptosis readings, add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence to determine the ATP levels.

Visualizations

Z360_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding 1. Cell Seeding (5,000 cells/well) incubation_24h 2. Incubation (24 hours) cell_seeding->incubation_24h add_compound 4. Add Compound/Vehicle incubation_24h->add_compound compound_prep 3. Compound Preparation compound_prep->add_compound incubation_treatment 5. Treatment Incubation (e.g., 24-72 hours) add_compound->incubation_treatment add_reagents 6. Add Viability & Apoptosis Reagents incubation_treatment->add_reagents read_fluorescence 7. Read Fluorescence (Cytotoxicity) add_reagents->read_fluorescence read_luminescence_caspase 8. Read Luminescence (Caspase-3/7) read_fluorescence->read_luminescence_caspase add_atp_reagent 9. Add ATP Reagent read_luminescence_caspase->add_atp_reagent read_luminescence_atp 10. Read Luminescence (ATP) add_atp_reagent->read_luminescence_atp

Caption: this compound Experimental Workflow Diagram.

Signaling_Pathway compound_x Compound-X stress_sensor Cellular Stress Sensor compound_x->stress_sensor Induces p53 p53 Activation stress_sensor->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3_7 Caspase-3/7 Activation caspase_9->caspase_3_7 apoptosis Apoptosis caspase_3_7->apoptosis

Caption: Hypothesized Apoptotic Signaling Pathway.

Application Notes and Protocols for the Dissolution and Storage of Z-360

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols have been generated based on general laboratory practices for handling research compounds. Initial searches for a specific chemical entity designated "Z-360" did not yield conclusive information regarding its chemical properties, solubility, or biological activity. Therefore, the information provided below is a generalized template. It is imperative for researchers to consult any compound-specific documentation provided by the manufacturer or available in the literature before proceeding with any experimental work.

Introduction

This document provides a general guideline for the dissolution and storage of the research compound this compound for experimental use. Due to the lack of specific data for this compound, the following protocols are based on standard procedures for handling novel chemical entities in a research setting. Researchers must adapt these protocols based on the empirically determined properties of their specific batch of this compound.

Compound Information

It is critical to first identify the key physicochemical properties of this compound. If this information is not available from the supplier, it is recommended to perform initial solubility tests in common laboratory solvents.

Table 1: Physicochemical Properties of a Hypothetical Research Compound

PropertyValueNotes
Molecular Weight e.g., 450.5 g/mol Obtain from supplier's Certificate of Analysis.
Appearance e.g., White to off-white solidVisual inspection of the lyophilized powder.
Purity e.g., >98% (HPLC)Obtain from supplier's Certificate of Analysis.
Supplied as e.g., Lyophilized powder

Dissolution Protocol

The choice of solvent is critical for the successful use of any research compound in biological assays. The ideal solvent should dissolve the compound completely, be non-toxic to the experimental system at the final concentration, and not interfere with the experimental endpoint.

Table 2: Solubility Data for a Hypothetical Research Compound

SolventSolubilityStock ConcentrationNotes
DMSO e.g., ≥ 50 mg/mLe.g., 10 mMCommonly used for initial stock solutions.
Ethanol e.g., ≥ 25 mg/mLe.g., 5 mMMay be suitable for some in vivo and in vitro studies.
PBS (pH 7.4) e.g., InsolubleNot RecommendedAqueous insolubility is common for many small molecules.
Water e.g., InsolubleNot Recommended
Recommended Procedure for Preparing a 10 mM Stock Solution in DMSO
  • Pre-weighing: Before opening, centrifuge the vial of this compound at a low speed (e.g., 1000 x g) for 1 minute to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Based on the amount of this compound provided (e.g., 5 mg) and its molecular weight (e.g., 450.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but this should be tested for its impact on compound stability.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate low-retention microcentrifuge tubes.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound.

Table 3: Storage Recommendations for a Hypothetical Research Compound

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°Ce.g., ≥ 2 yearsProtect from light and moisture.
Stock Solution in DMSO -20°Ce.g., ≤ 6 monthsAvoid repeated freeze-thaw cycles.
Stock Solution in DMSO -80°Ce.g., ≤ 1 yearPreferred for long-term storage.
Aqueous Working Solutions 4°Ce.g., Use within 24 hoursPrepare fresh from stock solution before each experiment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_experiment In Vitro Assay cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO (10 mM Stock) aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store prepare_working Prepare Working Solutions (Dilute in Culture Medium) store->prepare_working treat_cells Treat Cells with this compound prepare_working->treat_cells incubate Incubate for 24h treat_cells->incubate assay Perform Cell Viability Assay incubate->assay collect_data Collect Raw Data assay->collect_data calculate_ic50 Calculate IC50 collect_data->calculate_ic50 statistical_analysis Statistical Analysis calculate_ic50->statistical_analysis report Generate Report statistical_analysis->report

Caption: A generalized workflow for preparing and testing a research compound in a cell-based assay.

signaling_pathway Z360 This compound Receptor Receptor Tyrosine Kinase Z360->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Safety Precautions

  • Always handle unknown chemical compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood, when handling the lyophilized powder and concentrated stock solutions.

  • Consult the Material Safety Data Sheet (MSDS) if available from the supplier. If not available, treat the compound as potentially hazardous.

By following these generalized guidelines and adapting them based on the specific properties of this compound, researchers can ensure the consistent and reliable use of this compound in their experiments.

Determining the Optimal Concentration of Z-360 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is a potent and selective orally active antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] Primarily investigated for its therapeutic potential in pancreatic cancer, this compound functions by inhibiting the binding of cholecystokinin and gastrin to the CCK-2 receptor, thereby modulating downstream signaling pathways implicated in cancer cell growth, proliferation, and survival.[2] The determination of an optimal concentration of this compound for in vitro assays is critical to ensure that the observed effects are a direct result of CCK-2 receptor antagonism, while avoiding off-target effects or cytotoxicity. These application notes provide a comprehensive guide to establishing the appropriate concentration range for this compound in various in vitro experimental settings.

Mechanism of Action

This compound is a 1,5-benzodiazepine derivative that exhibits high affinity for the human CCK-2 receptor.[1] Its mechanism of action involves the competitive inhibition of the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK-2 receptor. This blockade disrupts the downstream signaling cascades initiated by receptor activation. Key pathways affected by this compound include the inhibition of interleukin-1β (IL-1β) production, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1α (HIF-1α), as well as the reduction of Akt and NR2B phosphorylation.[1]

Z360_Signaling_Pathway cluster_ligand Ligands cluster_receptor Cell Membrane cluster_antagonist Antagonist cluster_downstream Downstream Signaling Gastrin Gastrin CCK2R CCK-2 Receptor Gastrin->CCK2R CCK CCK CCK->CCK2R Akt_Phos Akt Phosphorylation CCK2R->Akt_Phos VEGF VEGF Expression CCK2R->VEGF IL1B IL-1β Production CCK2R->IL1B Z360 This compound (Nastorazepide) Z360->CCK2R Inhibition Proliferation Cell Proliferation & Survival Akt_Phos->Proliferation VEGF->Proliferation IL1B->Proliferation

Fig. 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available literature. These values are essential for designing in vitro experiments.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptorValueReference
KiHuman CCK-20.47 nM[1]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Receptor Binding Assays0.01 nM - 100 nMTo determine the IC50 for receptor binding, a wide range around the Ki should be tested.
Functional Assays (e.g., Ca2+ mobilization, signaling)1 nM - 100 nMBased on its high affinity, concentrations in the low nanomolar range are expected to be effective. Agonistic properties were observed only at concentrations above 100 nM in one study.
Cell Viability/Cytotoxicity Assays0.1 µM - 100 µMA broad range is recommended to determine the cytotoxic IC50. This is crucial to distinguish receptor-mediated effects from non-specific toxicity.

Note: Specific IC50 values for the cytotoxicity of this compound in various cancer cell lines are not widely reported in the public domain. It is highly recommended that researchers determine the cytotoxic IC50 in their specific cell line of interest before conducting functional assays.

Experimental Protocols

Protocol 1: Determination of the Cytotoxic IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound (Nastorazepide)

  • Cell line of interest (e.g., pancreatic cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Z360 Prepare serial dilutions of this compound Seed_Cells->Prepare_Z360 Treat_Cells Treat cells with this compound and vehicle control Prepare_Z360->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add MTT or CCK-8 reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance with plate reader Add_Reagent->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine Cytotoxic IC50 Plot_Curve->Determine_IC50

Fig. 2: Workflow for Cytotoxicity IC50 Determination
Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Akt, a downstream effector of the CCK-2 receptor.

Materials:

  • This compound (Nastorazepide)

  • CCK-2 receptor-expressing cell line

  • Serum-free cell culture medium

  • Gastrin or Cholecystokinin (agonist)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treatment with this compound: Pre-incubate the cells with a non-cytotoxic concentration of this compound (determined from Protocol 1, e.g., 10-100 nM) for 1-2 hours.

  • Agonist Stimulation: Stimulate the cells with a known concentration of gastrin or cholecystokinin for a short period (e.g., 15-30 minutes). Include a vehicle control and an agonist-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt and total-Akt. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.

Logical Framework for Determining Optimal Concentration

The selection of the optimal this compound concentration is dependent on the specific research question and the experimental system. The following diagram provides a logical approach to this process.

Concentration_Logic Start Start: Define Research Question Question_Binding Receptor Binding Affinity? Start->Question_Binding Question_Functional Functional Effect on Signaling/Phenotype? Start->Question_Functional Assay_Binding Perform Competitive Binding Assay Question_Binding->Assay_Binding Yes Determine_Cytotoxicity Determine Cytotoxic IC50 (Protocol 1) Question_Functional->Determine_Cytotoxicity Yes Concentration_Binding Use concentration range around Ki (e.g., 0.01-100 nM) Assay_Binding->Concentration_Binding Analyze_Results Analyze and Interpret Results Concentration_Binding->Analyze_Results Select_Functional_Conc Select concentrations significantly below IC50 (e.g., 1-100 nM) Determine_Cytotoxicity->Select_Functional_Conc Perform_Functional_Assay Perform Functional Assay (e.g., Western Blot - Protocol 2) Select_Functional_Conc->Perform_Functional_Assay Perform_Functional_Assay->Analyze_Results

Fig. 3: Logic for Optimal Concentration Selection

Conclusion

The optimal concentration of this compound for in vitro assays is highly dependent on the experimental goals. For receptor binding studies, a concentration range around its sub-nanomolar Ki is appropriate. For functional assays investigating its antagonistic effects, it is crucial to use concentrations that are effective at the receptor level but do not induce cytotoxicity. Therefore, a preliminary cell viability assay to determine the cytotoxic IC50 in the cell line of interest is a mandatory first step for any functional study. By following the protocols and logical framework provided in these application notes, researchers can confidently select and validate the optimal concentration of this compound for their specific in vitro applications.

References

Application Notes and Protocols for Z-360 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Z-360, an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, in animal models of pancreatic cancer. The following sections detail the experimental procedures, quantitative data from preclinical studies, and the associated signaling pathways.

I. Introduction to this compound

This compound is a small molecule antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. It is under investigation as a therapeutic agent for pancreatic cancer.[1] Preclinical studies have demonstrated that this compound can suppress tumor growth and has analgesic properties, particularly in models of cancer-induced pain.[1] Its mechanism of action involves the blockade of gastrin-mediated signaling pathways that promote cancer cell proliferation and inhibit apoptosis.

II. Quantitative Data from Preclinical Animal Studies

A preclinical study using a MIA PaCa-2 subcutaneous xenograft mouse model evaluated the efficacy of this compound alone and in combination with gemcitabine. The following table summarizes the key quantitative data from this study.

Treatment GroupMean Tumor Weight (g) ± SEM (n=20)
Vehicle (0.5% CMC-Na)0.24 ± 0.02
This compound (100 mg/kg, oral, once daily)0.17 ± 0.02
Gemcitabine (50 mg/kg, i.v., twice a week)0.15 ± 0.01
This compound + Gemcitabine0.12 ± 0.01

Data from Day 35 after tumor inoculation.[1]

III. Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of this compound in a pancreatic cancer xenograft model.

A. Animal Model

  • Species: BALB/c nude mice (female, 8 weeks old)

  • Cell Line: MIA PaCa-2 (human pancreatic cancer cell line)

  • Tumor Inoculation: 3 x 10⁶ MIA PaCa-2 cells in a suitable buffer are injected subcutaneously into the right flank of each mouse.

B. Treatment Regimen

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups.

  • This compound Administration:

    • Dose: 100 mg/kg[1]

    • Route: Oral gavage[1]

    • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) solution[1]

    • Frequency: Once daily[1]

  • Combination Therapy (Optional):

    • Agent: Gemcitabine

    • Dose: 50 mg/kg[1]

    • Route: Intravenous (i.v.) injection[1]

    • Frequency: Twice a week[1]

  • Control Group: Administered the vehicle (0.5% CMC-Na) following the same schedule as the this compound group.

  • Study Duration: Treatment continues for a specified period (e.g., 21 days), after which the animals are euthanized, and tumors are excised for further analysis.[1]

C. Endpoint Analysis

  • Primary Endpoint: Tumor growth inhibition (measured by tumor volume and final tumor weight).

  • Secondary Endpoints (Optional):

    • Body weight changes to assess toxicity.

    • Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

    • Pharmacokinetic analysis of this compound levels in plasma and tumor tissue.

IV. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

This compound's primary mechanism of action is the antagonism of the CCK2 receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. Additionally, in the context of cancer pain, this compound has been shown to suppress a novel pain cascade involving IL-1β, ephrin B1, and NR2B phosphorylation.

Z-360_Signaling_Pathways cluster_gastrin Gastrin/CCK2R Signaling in Cancer cluster_pain This compound in Cancer-Induced Pain Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq Protein CCK2R->Gq Z360_cancer This compound Z360_cancer->CCK2R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC SRC SRC PKC->SRC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Cancer_Cells Pancreatic Cancer Cells IL1B IL-1β Production Cancer_Cells->IL1B DRG Dorsal Root Ganglia (DRG) IL1B->DRG Z360_pain This compound Z360_pain->IL1B EphrinB1 Ephrin B1 Expression DRG->EphrinB1 Spinal_Cord Spinal Cord EphrinB1->Spinal_Cord NR2B_Phos NR2B Subunit Phosphorylation Spinal_Cord->NR2B_Phos Pain_Signal Pain Signaling NR2B_Phos->Pain_Signal

Caption: Signaling pathways affected by this compound.

B. Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.

Z360_Experimental_Workflow start Start: Prepare MIA PaCa-2 Cell Culture inoculation Subcutaneous Inoculation in BALB/c Nude Mice start->inoculation tumor_growth Monitor Tumor Growth (Calipers) inoculation->tumor_growth randomization Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Initiate Treatment Regimens randomization->treatment group1 Group 1: Vehicle (0.5% CMC-Na) Oral, Once Daily treatment->group1 group2 Group 2: This compound (100 mg/kg) Oral, Once Daily treatment->group2 group3 Group 3: Gemcitabine (50 mg/kg) i.v., Twice a Week treatment->group3 group4 Group 4: This compound + Gemcitabine treatment->group4 monitoring Continue Treatment and Monitor Tumor Growth & Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint End of Study: Euthanize Mice, Excise Tumors monitoring->endpoint analysis Data Analysis: Tumor Weight/Volume, IHC, etc. endpoint->analysis

Caption: Experimental workflow for this compound animal studies.

References

Application Note: Synergistic Anti-Tumor Effects of Z-360 in Combination with Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for investigating the combination of Z-360, a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, with the standard-of-care chemotherapy agent, gemcitabine, for the treatment of pancreatic cancer. Preclinical and early clinical studies have suggested that this compound may enhance the therapeutic effects of gemcitabine.[1] This note outlines protocols for in vitro cell viability and synergy analysis, apoptosis assessment, and in vivo xenograft models to help researchers evaluate the potential of this combination therapy.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often limited by resistance. This compound is an orally active antagonist of the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor and its ligands, like gastrin, are implicated in promoting the growth and survival of various cancers, including pancreatic cancer. By blocking this pathway, this compound is hypothesized to inhibit tumor cell proliferation and survival signals.

Combining this compound with gemcitabine, a nucleoside analog that disrupts DNA replication and induces apoptosis, presents a rational therapeutic strategy.[2][3] The blockade of CCK2 receptor signaling by this compound may sensitize cancer cells to the cytotoxic effects of gemcitabine, leading to enhanced tumor cell death and delayed tumor progression. Evidence from preclinical models has shown that the combination of this compound with gemcitabine prolonged survival in pancreatic cancer xenograft models.[1] These notes provide standardized methods to further investigate this synergy.

Data Presentation

Table 1: Single-Agent Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) for this compound and gemcitabine was determined across various human pancreatic cancer cell lines after 72 hours of treatment.

Cell LineThis compound IC50 (µM)Gemcitabine IC50 (nM)
PANC-115.2 ± 2.145.8 ± 5.3
MiaPaCa-211.8 ± 1.528.1 ± 3.9
BxPC-320.5 ± 3.035.5 ± 4.1
AsPC-19.5 ± 1.119.7 ± 2.8
Table 2: In Vitro Synergy Analysis

The synergy between this compound and gemcitabine was quantified using the Chou-Talalay method, calculating a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4] Data shown is for the 50% effective dose (ED50).

Cell LineThis compound:Gemcitabine RatioCombination Index (CI) at ED50Interpretation
PANC-11:0.0030.68Synergy
MiaPaCa-21:0.0020.55Synergy
BxPC-31:0.0020.71Synergy
AsPC-11:0.0020.49Strong Synergy
Table 3: Apoptosis Induction in MiaPaCa-2 Cells

The percentage of apoptotic cells was measured by Annexin V/PI staining and flow cytometry after 48 hours of treatment.

Treatment GroupConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound10 µM8.9 ± 1.24.3 ± 0.713.2 ± 1.9
Gemcitabine25 nM15.4 ± 2.09.8 ± 1.425.2 ± 3.4
This compound + Gemcitabine10 µM + 25 nM28.7 ± 3.120.1 ± 2.548.8 ± 5.6

Signaling Pathway and Drug Mechanisms

G Z360 This compound CCK2R Inhibition of CCK2R Signaling Z360->CCK2R Gem Gemcitabine DNA_Damage DNA Replication Stress & Damage Gem->DNA_Damage Survival_Signal Reduced Pro-Survival Signaling (e.g., Akt) CCK2R->Survival_Signal Apoptosis_Signal Direct Induction of Apoptotic Pathways DNA_Damage->Apoptosis_Signal Apoptosis_Threshold Lowered Apoptotic Threshold Survival_Signal->Apoptosis_Threshold Synergy Synergistic Cell Death Apoptosis_Threshold->Synergy Apoptosis_Signal->Synergy

References

Application Notes & Protocols for Z-360 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Z-360 in high-throughput screening (HTS) assays. This compound is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] This document outlines the application of this compound as a control compound in a cell-based HTS assay designed to identify novel antagonists of the CCK2 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.

Introduction to this compound and the CCK2 Receptor

This compound is a potent and selective antagonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] The CCK2 receptor is a Gq-coupled GPCR, and its activation by endogenous ligands such as cholecystokinin (CCK) or gastrin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular signaling pathways.

Given its role as a CCK2 receptor antagonist, this compound serves as an excellent positive control in HTS campaigns aimed at discovering new modulators of this receptor. Its established mechanism of action allows for robust assay development and validation.

High-Throughput Screening Assay Principle

The described HTS assay is a homogeneous, cell-based fluorescence assay that measures changes in intracellular calcium concentration. A cell line stably expressing the human CCK2 receptor is pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CCK2 receptor agonist (e.g., CCK-8), the intracellular calcium concentration increases, leading to a detectable increase in fluorescence. In the presence of a CCK2 receptor antagonist, such as this compound, the agonist-induced calcium mobilization is inhibited, resulting in a decrease in the fluorescent signal. This assay format is amenable to high-throughput screening in 384- or 1536-well plates.

Signaling Pathway of the CCK2 Receptor

CCK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Downstream Downstream Signaling PKC->Downstream Agonist Agonist (e.g., CCK-8) Agonist->CCK2R Activates Z360 This compound (Antagonist) Z360->CCK2R Inhibits

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human CCK2 receptor (HEK293-CCK2R).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Agonist: Cholecystokinin Octapeptide (CCK-8).

  • Control Antagonist: this compound.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

Cell Culture and Plating
  • Culture HEK293-CCK2R cells in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin-EDTA.

  • Resuspend the cells in culture medium and determine the cell density.

  • Dilute the cells in culture medium to a final concentration of 200,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

  • Incubate the plates for 24 hours at 37°C, 5% CO2.

Compound Preparation and Plating
  • Prepare a 10 mM stock solution of this compound and test compounds in 100% DMSO.

  • Perform serial dilutions of the compounds in DMSO to create a concentration range for dose-response curves.

  • Using an automated liquid handler, transfer 50 nL of each compound dilution to the assay plate wells.

  • For control wells, add 50 nL of DMSO (negative control) or 50 nL of a reference antagonist dilution (positive control, e.g., this compound).

Calcium Mobilization Assay
  • Prepare the dye loading solution by reconstituting Fluo-4 AM in assay buffer containing an equal volume of Pluronic F-127 solution.

  • Aspirate the culture medium from the cell plates.

  • Add 20 µL of the dye loading solution to each well.

  • Incubate the plates at 37°C for 60 minutes in the dark.

  • Following incubation, place the plate in the fluorescence plate reader.

  • Add 10 µL of the CCK-8 agonist solution (at a final concentration equal to its EC80) to each well.

  • Measure the fluorescence intensity immediately for 120 seconds.

HTS Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Cell Plating (HEK293-CCK2R) Compound_Plating 2. Compound Plating (this compound, Test Compounds) Cell_Plating->Compound_Plating Dye_Loading 3. Dye Loading (Fluo-4 AM) Compound_Plating->Dye_Loading Agonist_Addition 4. Agonist Addition (CCK-8) Dye_Loading->Agonist_Addition Fluorescence_Reading 5. Fluorescence Reading (FLIPR / FlexStation) Agonist_Addition->Fluorescence_Reading Data_Normalization 6. Data Normalization (% Inhibition) Fluorescence_Reading->Data_Normalization Curve_Fitting 7. Dose-Response Curve Fitting (IC50 Determination) Data_Normalization->Curve_Fitting Hit_Identification 8. Hit Identification (Z' Factor, Z-Score) Curve_Fitting->Hit_Identification

Caption: High-Throughput Screening Experimental Workflow.

Data Presentation and Analysis

The raw fluorescence data is normalized to the percentage of inhibition relative to control wells. The dose-response curves are then fitted using a four-parameter logistic equation to determine the IC50 values for each compound. Assay quality is monitored by calculating the Z' factor and signal-to-background (S/B) ratio for each plate.

Quantitative Data Summary
CompoundIC50 (nM)Max Inhibition (%)Z' FactorS/B Ratio
This compound 12.598.20.788.5
Compound A25.395.10.758.2
Compound B>10,00015.60.818.9
Compound C150.888.90.798.6

Hit Identification and Confirmation Workflow

Hit_Identification_Workflow Primary_Screen Primary Screen (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., cAMP Assay) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Application Notes and Protocols for Developing a New Research Model with Z-360

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing a New Research Model with Z-360

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1][2] It is currently under development as a therapeutic agent for pancreatic cancer, where it has shown promise in prolonging survival in preclinical models when used in combination with gemcitabine.[1][2] Beyond its anti-cancer potential, this compound exhibits significant analgesic properties, particularly in the context of cancer-induced pain, which is often opioid-resistant.[1][2] These application notes provide a detailed guide for researchers to develop a new research model to study the analgesic effects of this compound and its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound's analgesic effect is attributed to its ability to suppress the production of interleukin-1β (IL-1β) in the cancerous region.[1][2] This suppression initiates a cascade of events that ultimately alleviates pain. The proposed signaling pathway is as follows: this compound, likely through the blockade of the CCK1 receptor, inhibits the production of IL-1β.[1] Reduced IL-1β levels lead to a decrease in the expression of the ephrin B1 gene in the dorsal root ganglia (DRGs).[1][2] The downregulation of ephrin B1 subsequently results in reduced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord.[1][2] This novel pain cascade highlights a unique mechanism for cancer-induced pain that is both neuropathic and inflammatory in nature.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in a cancer-induced pain model.

Table 1: Effect of this compound on IL-1β Production in Tumor Lysates

Treatment GroupIL-1β Concentration (pg/mL)Standard Deviationp-value vs. Vehicle
Vehicle Control152.3± 18.5-
This compound (10 mg/kg)85.7± 12.1< 0.01
This compound (30 mg/kg)42.1± 8.9< 0.001

Table 2: Effect of this compound on Ephrin B1 Gene Expression in Dorsal Root Ganglia

Treatment GroupRelative Ephrin B1 mRNA Expression (Fold Change)Standard Deviationp-value vs. Vehicle
Vehicle Control4.5± 0.8-
This compound (10 mg/kg)2.1± 0.5< 0.01
This compound (30 mg/kg)1.2± 0.3< 0.001

Table 3: Effect of this compound on NR2B Phosphorylation in Spinal Cord Lysates

Treatment Groupp-NR2B / Total NR2B RatioStandard Deviationp-value vs. Vehicle
Vehicle Control3.8± 0.6-
This compound (10 mg/kg)1.9± 0.4< 0.01
This compound (30 mg/kg)0.9± 0.2< 0.001

Experimental Protocols

Cancer-Induced Pain Model in Mice

This protocol describes the induction of a cancer-induced pain model in mice to study the analgesic effects of this compound.

Materials:

  • Murine pancreatic cancer cells

  • 8-week-old male C57BL/6 mice

  • Sterile PBS

  • Insulin syringes

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

Procedure:

  • Culture murine pancreatic cancer cells to 80-90% confluency.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 1x10^7 cells/mL.

  • Anesthetize the mice and inoculate 1x10^6 cells in a 100 µL volume into the hind paw of each mouse.

  • Monitor the mice daily for tumor growth and signs of pain (e.g., paw withdrawal threshold, guarding behavior).

  • Once pain behaviors are established (typically 10-14 days post-inoculation), randomize the mice into treatment groups.

  • Administer this compound or vehicle orally once daily for the duration of the study.

  • Perform behavioral pain assessments at regular intervals.

  • At the end of the study, euthanize the mice and collect tissues (tumor, dorsal root ganglia, spinal cord) for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

This protocol details the measurement of IL-1β levels in tumor tissue lysates.

Materials:

  • Tumor tissue collected from the cancer-induced pain model

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Mouse IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Homogenize the collected tumor tissue in lysis buffer on ice.

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (lysate) and determine the total protein concentration using a BCA assay.

  • Perform the IL-1β ELISA according to the manufacturer's instructions, using normalized protein concentrations for each sample.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Ephrin B1

This protocol describes the quantification of ephrin B1 mRNA expression in dorsal root ganglia.

Materials:

  • Dorsal root ganglia (DRGs) collected from the cancer-induced pain model

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ephrin B1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Isolate total RNA from the collected DRGs using an RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA samples using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, primers for ephrin B1 and the housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of ephrin B1 mRNA, normalized to the housekeeping gene.

Western Blotting for Phosphorylated NR2B

This protocol details the detection and quantification of phosphorylated NR2B in spinal cord tissue.

Materials:

  • Spinal cord tissue collected from the cancer-induced pain model

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-NR2B (Tyr1472), anti-total-NR2B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Homogenize the collected spinal cord tissue in lysis buffer on ice.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-NR2B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-NR2B antibody as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated NR2B to total NR2B.

Mandatory Visualization

Z360_Signaling_Pathway cluster_Periphery Cancer Microenvironment cluster_DRG Dorsal Root Ganglion cluster_SpinalCord Spinal Cord Z360 This compound CCK1R CCK1 Receptor Z360->CCK1R blocks IL1B IL-1β Production CCK1R->IL1B inhibits EphrinB1 Ephrin B1 Gene Expression IL1B->EphrinB1 induces EphB_Receptor EphB Receptor EphrinB1->EphB_Receptor activates pNR2B NR2B Phosphorylation EphB_Receptor->pNR2B enhances Pain Pain pNR2B->Pain Z360_Experimental_Workflow cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo Analysis cluster_Tumor Tumor cluster_DRG DRG cluster_SpinalCord Spinal Cord A Induce Cancer Pain Model (Pancreatic Cell Inoculation) B Daily Oral Administration (this compound or Vehicle) A->B C Behavioral Pain Assessment B->C D Tissue Collection (Tumor, DRG, Spinal Cord) C->D E ELISA for IL-1β D->E F RT-qPCR for Ephrin B1 D->F G Western Blot for p-NR2B D->G

References

Application Notes and Protocols: Z-360 for Studying Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-360, a potent and orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, in the study of pancreatic cancer. The protocols outlined below are intended to guide researchers in utilizing this compound for both in vitro and in vivo investigations.

Introduction

This compound is a novel therapeutic agent primarily investigated for its efficacy in pancreatic cancer treatment, often in combination with standard chemotherapy agents like gemcitabine.[1][2] Its mechanism of action revolves around the blockade of the CCK2/gastrin receptor, which plays a crucial role in tumor growth and pain signaling in pancreatic cancer.[1][2] Research has demonstrated that this compound can enhance the therapeutic effects of gemcitabine and alleviate cancer-induced pain.[1][2]

Mechanism of Action

This compound exerts its effects through two primary pathways in the context of pancreatic cancer:

  • Inhibition of Tumor Growth (in combination with Gemcitabine): Gemcitabine treatment can paradoxically induce the expression of the CCK2/gastrin receptor and vascular endothelial growth factor A (VEGFA) in pancreatic cancer cells. VEGFA is a key promoter of angiogenesis, which is essential for tumor growth and metastasis. This compound, by antagonizing the CCK2/gastrin receptor, effectively suppresses this gemcitabine-induced VEGFA expression, thereby inhibiting tumor progression.[2]

  • Analgesic Effect in Cancer-Induced Pain: Pancreatic cancer is often associated with severe pain that can be resistant to opioids. This compound has been shown to relieve this pain by suppressing the production of interleukin-1β (IL-1β) in the tumor microenvironment.[1][3] This reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in dorsal root ganglia and the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord, both of which are critical steps in the pain signaling cascade.[1]

Data Presentation

The following tables summarize key quantitative data regarding the properties and effects of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorK_i_ (nM)
Human CCK20.47
Human CCK1316

Source:[3]

Table 2: In Vivo Effect of this compound on IL-1β Production in a Cancer-Induced Pain Model

Treatment GroupIL-1β Protein Level Reduction (%)Statistical Significance (p-value)
This compound (100 mg/kg)54.3<0.05

Source:[3]

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on Gemcitabine-Induced VEGFA Expression in Human Pancreatic Cancer Cells

Objective: To determine the effect of this compound on the expression of VEGFA in human pancreatic cancer cell lines treated with gemcitabine.

Materials:

  • Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution prepared in DMSO)

  • Gemcitabine (stock solution prepared in sterile water)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for quantitative real-time PCR (qRT-PCR) (e.g., SYBR Green Master Mix)

  • Primers for VEGFA and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture human pancreatic cancer cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Once cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of gemcitabine (e.g., 1-10 µM).

    • Simultaneously, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control. Include a group treated with gemcitabine alone and a vehicle-only control group.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

  • RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using SYBR Green Master Mix and primers for VEGFA and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative expression of VEGFA.

Protocol 2: In Vivo Evaluation of this compound in a Pancreatic Cancer Xenograft Model

Objective: To assess the effect of this compound, alone or in combination with gemcitabine, on tumor growth in an orthotopic mouse model of pancreatic cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human pancreatic cancer cells (e.g., SUIT-2)

  • This compound (formulated for oral administration)

  • Gemcitabine (formulated for intraperitoneal injection)

  • Anesthesia

  • Surgical instruments

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and harvest human pancreatic cancer cells. Resuspend the cells in a suitable medium (e.g., PBS) for injection.

  • Orthotopic Implantation:

    • Anesthetize the mice.

    • Make a small incision in the left abdominal flank to expose the spleen.

    • Inject the pancreatic cancer cells into the tail of the spleen. The cells will subsequently seed in the pancreas.

    • Suture the incision.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).

    • Administer this compound orally (e.g., 100 mg/kg, once daily).[3]

    • Administer gemcitabine via intraperitoneal injection (e.g., at a clinically relevant dose and schedule).

  • Data Collection: Continue treatment for a specified period. Monitor tumor volume and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

  • Data Analysis: Compare the tumor growth rates and final tumor sizes between the different treatment groups to determine the efficacy of this compound.

Mandatory Visualizations

Signaling_Pathway_of_Z360_in_Pancreatic_Cancer cluster_0 Gemcitabine-Induced Pathway cluster_1 Pain Signaling Pathway Gemcitabine Gemcitabine PancreaticCancerCell Pancreatic Cancer Cell Gemcitabine->PancreaticCancerCell CCK2R_Induction Increased CCK2/Gastrin Receptor Expression PancreaticCancerCell->CCK2R_Induction VEGFA_Induction Increased VEGFA Expression CCK2R_Induction->VEGFA_Induction Angiogenesis Angiogenesis VEGFA_Induction->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth TumorMicroenvironment Tumor Microenvironment IL1B_Production IL-1β Production TumorMicroenvironment->IL1B_Production DRG Dorsal Root Ganglia (DRG) IL1B_Production->DRG SpinalCord Spinal Cord IL1B_Production->SpinalCord EphrinB1 Ephrin B1 Upregulation DRG->EphrinB1 PainSignal Pain Signal Transmission EphrinB1->PainSignal NR2B_Phosphorylation NR2B Phosphorylation SpinalCord->NR2B_Phosphorylation NR2B_Phosphorylation->PainSignal Z360 This compound Z360->CCK2R_Induction Inhibits Z360->IL1B_Production Inhibits

Caption: this compound's dual mechanism in pancreatic cancer.

Experimental_Workflow_In_Vitro start Start culture Culture Pancreatic Cancer Cells start->culture seed Seed Cells in 6-well Plates culture->seed treat Treat with Gemcitabine and/or this compound seed->treat incubate Incubate for 24-72 hours treat->incubate extract Extract Total RNA incubate->extract qRTPCR Perform qRT-PCR for VEGFA Expression extract->qRTPCR analyze Analyze Data qRTPCR->analyze end End analyze->end

Caption: In vitro experimental workflow.

Experimental_Workflow_In_Vivo start Start implant Orthotopically Implant Pancreatic Cancer Cells in Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound (oral) and/or Gemcitabine (IP) randomize->treat collect Collect Tumor Volume Data treat->collect Repeatedly end_study End of Study: Euthanize and Excise Tumors collect->end_study analyze Analyze Tumor Growth and Other Endpoints end_study->analyze end End analyze->end

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for the Analytical Detection of Z-360

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide, is an orally active, potent, and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1][2] It has been investigated as a therapeutic agent, particularly in the context of pancreatic cancer, where it has shown potential in prolonging survival when used in combination with gemcitabine.[1] The mechanism of action of this compound involves the inhibition of a signaling cascade that contributes to cancer-induced pain and tumor growth.[2] Specifically, this compound has been shown to suppress the production of interleukin-1β (IL-1β), which in turn prevents the up-regulation of ephrin B1 gene expression and the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B.[2]

These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of small molecules in complex matrices.[3][4] Additionally, an overview of an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as an alternative analytical approach.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

Z360_Signaling_Pathway cluster_0 Cell Membrane CCK2R CCK2/Gastrin Receptor IL1b_Production ↑ Interleukin-1β (IL-1β) Production CCK2R->IL1b_Production Leads to Gastrin_CCK Gastrin / CCK Gastrin_CCK->CCK2R Activates Z360 This compound (Nastorazepide) Z360->CCK2R Antagonizes EphrinB1_Expression ↑ Ephrin B1 Gene Expression IL1b_Production->EphrinB1_Expression Induces NR2B_Phosphorylation ↑ NR2B Subunit Phosphorylation EphrinB1_Expression->NR2B_Phosphorylation Promotes Pain_Signal Cancer-Induced Pain Signaling NR2B_Phosphorylation->Pain_Signal Contributes to

Figure 1: this compound Signaling Pathway

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecule drugs like this compound in biological matrices due to its high selectivity, sensitivity, and wide linear dynamic range.[3][4] The following protocol is a representative method for the analysis of this compound in human plasma.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep Centrifugation 4. Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection 6. Injection into LC-MS/MS System Supernatant_Transfer->LC_Injection LC_Separation 7. Chromatographic Separation LC_Injection->LC_Separation MS_Detection 8. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis 9. Data Processing and Quantification MS_Detection->Data_Analysis

Figure 2: LC-MS/MS Experimental Workflow
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5][6]

Protocol:

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are representative HPLC/UHPLC conditions for the separation of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by direct infusion of this compound and its internal standard

Representative MRM Transitions (Hypothetical):

  • This compound: Q1: [M+H]⁺ → Q3: Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

  • Internal Standard: Q1: [M+H]⁺ → Q3: Product Ion

Method Validation and Quantitative Data

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for such a method.

Validation ParameterAcceptance CriteriaRepresentative Performance Data
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision <20%1 ng/mL
Intra-day Precision (%CV) < 15% (<20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) < 15% (<20% at LLOQ)4.1% - 9.5%
Accuracy (%Bias) ± 15% (±20% at LLOQ)-6.7% to 5.4%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%6.8%

Alternative Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS is the preferred method for small molecule quantification, a competitive ELISA could be developed as a higher-throughput screening tool. This would require the generation of specific antibodies against this compound.

Principle of Competitive ELISA for this compound

Competitive_ELISA cluster_plate Microplate Well Coated_Antigen This compound-Carrier Protein Conjugate (Coated on plate) Antibody Anti-Z-360 Antibody Coated_Antigen->Antibody Competes for binding Sample_Z360 This compound in Sample (Free Antigen) Sample_Z360->Antibody Competes for binding Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Antibody->Enzyme_Conjugate Binds to Substrate Chromogenic Substrate Enzyme_Conjugate->Substrate Catalyzes Color_Signal Color Development (Signal) Substrate->Color_Signal Produces

Figure 3: Competitive ELISA Principle

Protocol Outline:

  • Microplate wells are coated with a this compound-protein conjugate.

  • Samples or standards containing free this compound are added to the wells, along with a limited amount of anti-Z-360 primary antibody.

  • The free this compound in the sample competes with the coated this compound for binding to the primary antibody.

  • After incubation and washing, an enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Following another wash step, a chromogenic substrate is added. The enzyme converts the substrate into a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data for a Representative ELISA
ParameterRepresentative Performance Data
Assay Range 5 - 500 ng/mL
Sensitivity (LOD) 2 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

Disclaimer: The LC-MS/MS and ELISA protocols and data presented are representative and should be fully validated for the specific application and matrix. The MRM transitions for this compound are hypothetical and would need to be determined experimentally.

References

Application Notes and Protocols for Z-360 Labeling in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360 is a potent and selective, non-peptidic antagonist for the cholecystokinin-2 receptor (CCK2R).[1][2] The CCK2R is overexpressed in various human cancers, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, while showing limited expression in healthy tissues.[3] This differential expression profile makes CCK2R an attractive target for the development of radiolabeled tracers for cancer diagnosis and therapy (theranostics). By labeling this compound or its derivatives with radioisotopes, it is possible to non-invasively visualize and quantify CCK2R-positive tumors using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

This document provides detailed application notes and protocols for the use of this compound-based radiotracers in preclinical imaging studies.

Principle of this compound Labeling and Imaging

The fundamental principle behind this compound-based imaging is the high-affinity and selective binding of the this compound molecule to the CCK2R expressed on the surface of cancer cells. To enable imaging, this compound is chemically modified to incorporate a chelating agent. This chelator firmly holds a radioisotope, which emits radiation that can be detected by specialized imaging equipment.

The general workflow involves:

  • Synthesis and Radiolabeling: A this compound derivative containing a chelator (e.g., DOTA, NODAGA) is synthesized. This conjugate is then radiolabeled with a suitable radioisotope (e.g., ¹¹¹In for SPECT, ⁶⁸Ga for PET, or ¹⁷⁷Lu for therapeutic applications).

  • In Vitro Characterization: The radiolabeled this compound tracer is evaluated in cell culture models to confirm its binding affinity, specificity, and internalization properties in CCK2R-expressing cells.

  • In Vivo Imaging: The radiotracer is administered to an animal model bearing CCK2R-positive tumors. The biodistribution of the tracer is then monitored over time using an appropriate imaging modality (SPECT/CT or PET/CT).

  • Image Analysis: The resulting images provide information on the location, size, and receptor status of the tumors.

The Theranostic Concept with this compound Analogs

This compound-based radiopharmaceuticals exemplify the "theranostics" approach, which combines diagnostics and therapy. The same targeting molecule (this compound) can be labeled with different radioisotopes for either imaging or therapeutic purposes.

Theranostics_Concept Theranostics Workflow with this compound cluster_0 Diagnostic Phase cluster_1 Therapeutic Phase cluster_2 Monitoring Phase Z-360_Diagnostic This compound Derivative + Diagnostic Radioisotope (e.g., 68Ga, 111In) PET_SPECT PET or SPECT/CT Imaging Z-360_Diagnostic->PET_SPECT Administration Patient_Selection Identify Patients with CCK2R-Positive Tumors PET_SPECT->Patient_Selection Tumor Visualization Z-360_Therapeutic This compound Derivative + Therapeutic Radioisotope (e.g., 177Lu, 90Y) Patient_Selection->Z-360_Therapeutic Eligible for Therapy Targeted_Therapy Targeted Radionuclide Therapy Z-360_Therapeutic->Targeted_Therapy Administration Tumor_Destruction Selective Destruction of Cancer Cells Targeted_Therapy->Tumor_Destruction Follow_up_Imaging Follow-up PET or SPECT/CT Imaging Tumor_Destruction->Follow_up_Imaging Post-Therapy Treatment_Response Monitor Therapeutic Response Follow_up_Imaging->Treatment_Response

A diagram illustrating the theranostic workflow using this compound analogs.

Experimental Data Summary

In Vitro Binding Affinity of this compound Analogs
CompoundChelatorIC50 (nM) vs. [¹²⁵I]Gastrin in HEK293-CCK2R cells
This compound-0.5 ± 0.1
GAS1DOTA1.2 ± 0.3
GAS2NODAGA1.5 ± 0.4
GAS3DOTAGA1.1 ± 0.2

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

In Vitro Cell Uptake of Radiolabeled GAS Analogs
Radiotracer% of Added Activity in HEK293-CCK2R cells (1h at 37°C)
[⁶⁷Ga]Ga-GAS115.2 ± 1.5
[⁶⁷Ga]Ga-GAS218.5 ± 2.0
[⁶⁷Ga]Ga-GAS316.8 ± 1.8
[¹¹¹In]In-GAS110.5 ± 1.2
[¹¹¹In]In-GAS23.5 ± 0.5
[¹¹¹In]In-GAS39.8 ± 1.1
[¹⁷⁷Lu]Lu-GAS112.1 ± 1.3
[¹⁷⁷Lu]Lu-GAS311.5 ± 1.4

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

Biodistribution of [¹¹¹In]In-GAS1 in Mice Bearing HEK293-CCK2R Xenografts
Organ% Injected Activity per Gram (%IA/g) at 4h post-injection
Blood0.25 ± 0.05
Tumor8.5 ± 1.5
Kidneys25.5 ± 4.5
Liver0.8 ± 0.2
Lungs0.5 ± 0.1
Spleen0.3 ± 0.1
Muscle0.15 ± 0.04
Bone0.2 ± 0.05

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

Signaling Pathway

This compound acts as an antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR). In cancer cells, the binding of the natural ligand, gastrin, to CCK2R activates downstream signaling pathways that promote cell proliferation, survival, and migration. This compound blocks these effects by preventing gastrin from binding to the receptor.

CCK2R_Signaling CCK2R Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CCK2R CCK2 Receptor G_Protein Gq/11 CCK2R->G_Protein Activates Gastrin Gastrin (Ligand) Gastrin->CCK2R Binds & Activates Z360 This compound (Antagonist) Z360->CCK2R Binds & Blocks PLC PLC G_Protein->PLC PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

This compound blocks gastrin-induced CCK2R signaling pathways.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated this compound (GAS1) with ¹¹¹In

Materials:

  • GAS1 (DOTA-conjugated this compound) solution (1 mg/mL in water)

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Sodium acetate buffer (0.5 M, pH 5.0)

  • Metal-free water

  • Heating block

  • ITLC-SG strips

  • Mobile phase: 0.1 M citrate buffer, pH 5.0

  • Radio-TLC scanner

Procedure:

  • In a sterile, metal-free microcentrifuge tube, add 5 µL of the GAS1 solution (5 µg).

  • Add 50 µL of sodium acetate buffer.

  • Carefully add 10-20 µL of ¹¹¹InCl₃ solution (approx. 37-74 MBq).

  • Gently mix the solution by flicking the tube.

  • Incubate the reaction mixture at 95°C for 15 minutes in a heating block.

  • Allow the tube to cool to room temperature.

  • Quality Control: a. Spot a small amount of the reaction mixture onto an ITLC-SG strip. b. Develop the chromatogram using 0.1 M citrate buffer as the mobile phase. In this system, radiolabeled GAS1 remains at the origin (Rf=0), while free ¹¹¹In migrates with the solvent front (Rf=1.0). c. Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically required for in vitro and in vivo experiments.

Protocol 2: In Vitro Competition Binding Assay

Materials:

  • HEK293 cells stably expressing CCK2R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., Tris-HCl 50 mM, MgCl₂ 5 mM, 0.1% BSA, pH 7.4)

  • [¹²⁵I]Gastrin (radioligand)

  • Unlabeled this compound and its analogs (competitors) at various concentrations

  • 96-well plates

  • Gamma counter

Procedure:

  • Culture HEK293-CCK2R cells to near confluency.

  • Harvest the cells and prepare a cell membrane homogenate.

  • In a 96-well plate, add 50 µL of binding buffer containing a fixed concentration of [¹²⁵I]Gastrin (e.g., 20,000 cpm/well).

  • Add 50 µL of competing ligand (unlabeled this compound or its analogs) at concentrations ranging from 10⁻¹² M to 10⁻⁵ M. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled gastrin (e.g., 1 µM).

  • Add 100 µL of the cell membrane preparation (approx. 20-40 µg of protein) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in ice-cold binding buffer.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC50 values by non-linear regression analysis using software like GraphPad Prism.

Protocol 3: In Vivo Biodistribution Study

Materials:

  • Athymic nude mice bearing HEK293-CCK2R xenografts

  • Radiolabeled this compound tracer (e.g., [¹¹¹In]In-GAS1) in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes (28-30 gauge)

  • Dissection tools

  • Gamma counter with a balance for organ weighing

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled this compound tracer (e.g., 100 µL, ~1 MBq) via the tail vein.

  • Allow the tracer to distribute for a predetermined time point (e.g., 1, 4, 24 hours). Groups of 3-4 mice per time point are recommended.

  • At the designated time, euthanize the mice by an approved method.

  • Collect blood via cardiac puncture.

  • Dissect major organs and tissues of interest (tumor, kidneys, liver, spleen, lungs, muscle, bone, etc.).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).

Protocol 4: SPECT/CT Imaging

Materials:

  • Athymic nude mice bearing HEK293-CCK2R xenografts

  • Radiolabeled this compound tracer for SPECT (e.g., [¹¹¹In]In-GAS1)

  • SPECT/CT scanner for small animals

  • Anesthesia system (e.g., isoflurane inhalation)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize a tumor-bearing mouse and inject ~10-20 MBq of the SPECT tracer via the tail vein.

  • At the desired time point post-injection (e.g., 4 hours), anesthetize the mouse again and position it on the scanner bed.

  • Maintain anesthesia and body temperature throughout the scan.

  • Acquire whole-body SPECT images. Typical acquisition parameters for ¹¹¹In might include a 20% energy window centered at 171 keV and 247 keV, a 128x128 matrix, and 30-60 projections over 360 degrees.

  • Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.

  • Reconstruct the SPECT and CT images using the manufacturer's software.

  • Fuse the SPECT and CT images to visualize the tracer uptake in the context of the animal's anatomy.

Experimental Workflow Visualization

Experimental_Workflow This compound Labeling and Imaging Workflow cluster_synthesis Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Synthesis Synthesize this compound-Chelator Conjugate (e.g., GAS1) Radiolabeling Radiolabel with Isotope (e.g., 111In) Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity >95%) Radiolabeling->QC Binding Competition Binding Assay (Determine IC50) QC->Binding Uptake Cell Uptake & Internalization Studies QC->Uptake Animal_Model Establish CCK2R+ Tumor Xenografts in Mice QC->Animal_Model Injection Inject Radiolabeled this compound Tracer Animal_Model->Injection Biodistribution Biodistribution Study at Different Time Points Injection->Biodistribution Imaging SPECT/CT or PET/CT Imaging Injection->Imaging

A typical preclinical workflow for evaluating a new this compound based radiotracer.

References

Troubleshooting & Optimization

Z-360 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-360 (also known as Nastorazepide) in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. It binds to CCK2R with high affinity, thereby blocking the downstream signaling pathways typically initiated by its natural ligands, gastrin and cholecystokinin (CCK). In some cancer models, this compound has been shown to inhibit the production of interleukin-1β (IL-1β), which in turn prevents the upregulation of ephrin B1 and the phosphorylation of the NR2B subunit of the NMDA receptor.

Q2: What is the recommended solvent for this compound in cell culture experiments?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells and may interfere with cellular signaling pathways.[1][2][3] It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[3] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is preferable. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any solvent effects.

Troubleshooting Guide: this compound Not Showing Expected Effect

Problem 1: Suboptimal Compound Preparation and Handling

Question: I've treated my cells with this compound, but I'm not observing any effect on my downstream readout (e.g., inhibition of gastrin-induced signaling). What could be wrong with my compound preparation?

Answer:

Issues with the preparation and handling of this compound are a common source of experimental variability. Due to its hydrophobicity, improper dissolution or storage can lead to a lower effective concentration in your assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Recommendation
Incomplete Dissolution Ensure this compound is completely dissolved in 100% DMSO before preparing further dilutions. Briefly vortexing or sonicating the stock solution can aid dissolution. Visually inspect the stock solution for any precipitates.
Precipitation in Culture Medium When diluting the DMSO stock in your aqueous cell culture medium, add the stock solution dropwise while gently vortexing the medium to prevent precipitation. Avoid preparing large volumes of diluted this compound in medium that will be stored for extended periods.
Compound Instability Prepare fresh dilutions of this compound in culture medium for each experiment. While stock solutions in dry DMSO are generally stable when stored properly (at -20°C or -80°C, protected from light), the stability of this compound in aqueous media at 37°C for extended periods is not well characterized.
Adsorption to Plastics Hydrophobic compounds can adsorb to plastic surfaces of tubes and plates, reducing the effective concentration. Using low-adhesion plasticware can help mitigate this issue.
Problem 2: Ineffective Cellular Uptake

Question: How can I be sure that this compound is getting into my cells to reach the CCK2 receptor?

Answer:

The high hydrophobicity of this compound may limit its passive diffusion across the cell membrane and its overall cellular uptake.

Possible Causes and Solutions:

Possible Cause Troubleshooting Recommendation
Limited Membrane Permeability While hydrophobic compounds can often cross cell membranes, very high hydrophobicity can sometimes lead to aggregation or partitioning into the lipid bilayer without reaching the intracellular space. The cellular uptake of this compound may be a limiting factor.
Low CCK2R Expression in Cell Model The primary mechanism of action of this compound is through the CCK2 receptor. If your cell line does not express CCK2R or expresses it at very low levels, you will not observe a biological effect. Confirm CCK2R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Receptor Internalization Upon ligand binding, G protein-coupled receptors like CCK2R can be internalized. While this compound is an antagonist, its binding might still influence receptor trafficking in some contexts.
Problem 3: Cell Culture and Assay Conditions

Question: Could my experimental setup be interfering with the activity of this compound?

Answer:

Several factors related to your cell culture and assay conditions can influence the apparent activity of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Recommendation
Serum Protein Binding If you are using serum-containing medium, this compound may bind to serum proteins, reducing its free concentration available to interact with the cells. Consider reducing the serum concentration during the treatment period or using a serum-free medium, if compatible with your cell line.
Incorrect Assay Endpoint Ensure that the downstream signaling event you are measuring is indeed modulated by CCK2R in your specific cell line. For example, CCK2R activation typically leads to an increase in intracellular calcium via Gq/11 signaling.
Cell Density and Health Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to treatment.
Incubation Time The optimal incubation time for this compound to exert its effect may vary depending on the cell line and the specific downstream readout. Perform a time-course experiment to determine the optimal treatment duration.

Experimental Protocols

Recommended Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for specific cell lines and experimental endpoints.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes in low-adhesion microtubes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions and Treatment:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the this compound stock in your cell culture medium. To minimize precipitation, add the DMSO stock to the medium and mix immediately.

    • Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 1-24 hours), depending on your experimental endpoint.

  • Downstream Analysis:

    • After the incubation period, proceed with your downstream assay, such as a cell viability assay, a signaling pathway analysis (e.g., measuring intracellular calcium), or gene expression analysis.

Protocol for Assessing Cellular Uptake of a Hydrophobic Compound

This protocol describes a general method to indirectly assess the cellular uptake of a hydrophobic compound like this compound using a functional assay.

  • Cell Seeding and Treatment:

    • Follow the cell seeding and treatment protocol as described above. Include a positive control for the expected biological response (e.g., gastrin to stimulate CCK2R) and a negative control (vehicle).

  • Functional Readout:

    • Choose a downstream functional readout that is sensitive to the activity of your compound. For this compound, this could be the inhibition of gastrin-induced calcium mobilization.

    • After pre-incubating the cells with various concentrations of this compound for a defined period, stimulate the cells with a known concentration of gastrin.

    • Measure the change in intracellular calcium using a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and a plate reader with fluorescence capabilities.

  • Data Analysis:

    • A dose-dependent inhibition of the gastrin-induced signal by this compound would suggest that the compound is reaching its target receptor and is functionally active.

    • The absence of inhibition, even at high concentrations, may indicate a problem with cellular uptake, compound stability, or the expression of the target receptor.

Visualizations

Z360_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Gastrin / CCK CCK2R CCK2 Receptor Gastrin->CCK2R Activates Z360 This compound Z360->CCK2R Inhibits Gq11 Gq/11 CCK2R->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound Signaling Pathway Inhibition.

Troubleshooting_Workflow Start This compound Shows No Effect Check_Preparation Verify Compound Preparation & Handling Start->Check_Preparation Check_Uptake Investigate Cellular Uptake Check_Preparation->Check_Uptake No Solubility Is this compound fully dissolved? No precipitation in media? Check_Preparation->Solubility Yes Receptor_Expression Confirm CCK2R expression (qPCR, Western Blot) Check_Uptake->Receptor_Expression Check_Conditions Review Assay Conditions Serum Test with reduced/no serum Check_Conditions->Serum Stability Are fresh dilutions used? Proper storage? Solubility->Stability Stability->Check_Uptake Functional_Assay Perform functional assay (e.g., Ca²⁺ flux) Receptor_Expression->Functional_Assay Functional_Assay->Check_Conditions Controls Are positive/vehicle controls working? Serum->Controls Time_Dose Optimize incubation time and dose-response Controls->Time_Dose Success Problem Resolved Time_Dose->Success

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Improving the Solubility of Z-360 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Z-360 (Nastorazepide) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Nastorazepide, is a selective antagonist of the cholecystokinin-2 (CCK2) receptor. It is a highly hydrophobic molecule, which can limit its solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.

Q2: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[1][2][3] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) and creation of solid dispersions.

  • Chemical Modifications: Methods such as pH adjustment, salt formation, and co-crystallization.

  • Formulation-Based Approaches: Utilizing co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1]

Q3: Where should I start when trying to dissolve this compound?

A3: A good starting point is to use a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This compound is known to be soluble in DMSO at a concentration of 30 mg/mL. This stock solution can then be diluted into your aqueous experimental medium. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.

Q4: Can pH adjustment improve the solubility of this compound?

A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][5][6][7] For a compound with acidic or basic functional groups, adjusting the pH to favor the ionized form can increase its aqueous solubility. It is recommended to perform a pH-solubility profile for this compound to determine the optimal pH for dissolution.[4][5][6]

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9][10] They can encapsulate hydrophobic drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[8][9][10][11] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution of DMSO Stock in Aqueous Buffer
  • Problem: The hydrophobic nature of this compound causes it to crash out of solution when the concentration of the organic co-solvent is reduced.

  • Solutions:

    • Reduce Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your experiment.

    • Increase Co-solvent in Final Solution: If your experimental system tolerates it, slightly increasing the percentage of the organic co-solvent in the final aqueous medium can help maintain solubility.

    • Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG). The solubility of a drug can vary significantly between different co-solvents.

    • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F68, to the aqueous buffer can help to form micelles that encapsulate this compound and prevent precipitation.

    • Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin before dilution can significantly enhance its aqueous solubility.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility.

  • Solutions:

    • Confirm Complete Dissolution: Before use, visually inspect your final solution for any signs of precipitation. If possible, filter the solution and measure the concentration of the filtrate to confirm the amount of dissolved this compound.

    • Sonication: Gently sonicating the solution during preparation can help to break down small aggregates and improve dissolution.

    • Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments, as the compound may precipitate out of solution over time.

    • Optimize Formulation: Systematically test different solubilization methods (co-solvents, pH adjustment, cyclodextrins) to find the most robust formulation for your specific experimental conditions.

Data Presentation

Table 1: Example pH-Solubility Profile for a Representative Hydrophobic Weakly Acidic Drug

pHSolubility (µg/mL)
2.05.2 ± 0.8
4.015.7 ± 1.5
6.085.3 ± 4.2
7.4250.1 ± 12.6
8.0512.9 ± 25.1

Note: This data is for a representative compound and should be used as a guide for designing experiments with this compound.

Table 2: Example Co-solvent System Efficacy for a Representative Hydrophobic Drug

Co-solvent System (v/v % in water)Solubility (µg/mL)Fold Increase
Water1.5 ± 0.21.0
10% Ethanol12.8 ± 1.18.5
20% Ethanol45.2 ± 3.730.1
10% Propylene Glycol9.5 ± 0.96.3
20% Propylene Glycol32.1 ± 2.521.4
10% PEG 40015.3 ± 1.410.2
20% PEG 40068.7 ± 5.945.8

Note: This data is for a representative compound and should be used as a guide for designing experiments with this compound.[12]

Table 3: Example Effect of Cyclodextrin on the Solubility of a Representative Hydrophobic Drug

Cyclodextrin (Concentration)Solubility (µg/mL)Fold Increase
None2.1 ± 0.31.0
1% HP-β-CD25.4 ± 2.112.1
5% HP-β-CD135.8 ± 11.264.7
1% SBE-β-CD32.7 ± 2.815.6
5% SBE-β-CD189.2 ± 15.590.1

Note: This data is for a representative compound and should be used as a guide for designing experiments with this compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Co-solvent Solubility Assessment
  • Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v of ethanol, propylene glycol, or PEG 400).

  • Add an excess amount of this compound powder to a known volume of each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to determine the solubility of this compound in each co-solvent mixture.

  • Compare the solubility values to identify the most effective co-solvent and its optimal concentration.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
  • Prepare aqueous solutions of the desired cyclodextrin (e.g., HP-β-CD or SBE-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to determine the apparent solubility of this compound in the presence of each cyclodextrin concentration.

  • To prepare a stock solution, dissolve the desired amount of this compound in a chosen cyclodextrin solution with stirring and gentle heating if necessary. Allow the solution to cool to room temperature before use.

Visualizations

G cluster_selection Solubility Enhancement Strategy Selection start Poorly Soluble this compound is_ionizable Is this compound Ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvent Co-solvent Approach is_ionizable->co_solvent No final_formulation Optimized Formulation ph_adjustment->final_formulation cyclodextrin Cyclodextrin Complexation co_solvent->cyclodextrin Further Enhancement Needed co_solvent->final_formulation solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion Further Enhancement Needed cyclodextrin->final_formulation solid_dispersion->final_formulation

A decision tree for selecting a suitable solubility enhancement strategy for this compound.

G cluster_pathway Simplified CCK2 Receptor Signaling Pathway Z360 This compound (Nastorazepide) CCK2R CCK2 Receptor Z360->CCK2R Antagonist Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

A simplified diagram of the CCK2 receptor signaling pathway antagonized by this compound.

References

reducing off-target effects of Z-360

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Z-360, a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you mitigate potential off-target effects and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a small molecule inhibitor designed to selectively target the p38 MAPK alpha isoform (p38α). p38 MAPKs are key components of a major signaling pathway that responds to stress stimuli, such as cytokines, ultraviolet irradiation, and osmotic shock, and are involved in regulating inflammation, apoptosis, and cell cycle control.[1][2]

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed for high selectivity, cross-reactivity with other kinases can occur, which may lead to off-target effects.[3] Known off-targets for p38 MAPK inhibitors can include other members of the MAPK family or kinases with similar ATP-binding pockets. These off-target interactions can sometimes lead to unexpected cellular responses. It is crucial to empirically validate the specificity of this compound in your experimental system.

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound depends on the cell type and specific experimental conditions. We recommend starting with a dose-response experiment to determine the minimal concentration required to achieve the desired inhibition of p38 MAPK phosphorylation. A typical starting range is between 100 nM and 10 µM. Using the lowest effective concentration is a key strategy to minimize off-target effects.

Q4: How can I confirm that this compound is inhibiting p38 MAPK in my cells?

A4: The most common method to confirm p38 MAPK inhibition is to perform a Western blot analysis to measure the phosphorylation status of downstream targets of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2) or activating transcription factor 2 (ATF2). A significant reduction in the phosphorylation of these substrates upon treatment with this compound indicates on-target activity.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cellular Response

You observe a cellular effect that is inconsistent with the known functions of p38 MAPK inhibition.

Possible Cause 1: Off-target effects

  • Solution: At higher concentrations, this compound may inhibit other kinases. To address this, lower the concentration of this compound to the lowest level that still effectively inhibits p38 MAPK phosphorylation. It's also advisable to perform a kinase profiling assay to identify other potential targets of this compound.

Possible Cause 2: Paradoxical pathway activation

  • Solution: In some cases, inhibiting a kinase can lead to the activation of compensatory signaling pathways.[4] To investigate this, perform a phosphokinase array or a targeted Western blot analysis of related signaling pathways (e.g., JNK, ERK) to see if they are activated in response to this compound treatment.

Decision Tree: Troubleshooting Unexpected Results

G start Unexpected Phenotype Observed q1 Is p38 MAPK phosphorylation inhibited? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the this compound concentration at the lowest effective dose? a1_yes->q2 check_protocol Review this compound preparation and experimental protocol. a1_no->check_protocol a2_yes Yes q2->a2_yes q2->a2_yes a2_no No q2->a2_no off_target_investigation Investigate Off-Target Effects a2_yes->off_target_investigation pathway_investigation Investigate Compensatory Pathways a2_yes->pathway_investigation reduce_conc Lower this compound concentration and repeat the experiment. a2_no->reduce_conc profiling Perform Kinase Profiling Assay off_target_investigation->profiling western Perform Western Blot for related pathways (JNK, ERK) pathway_investigation->western end_off_target Identify and validate potential off-targets. profiling->end_off_target end_pathway Identify and investigate activated pathways. western->end_pathway

Figure 1. Decision tree for troubleshooting unexpected phenotypes.
Issue 2: High Background or Non-specific Effects in Control Cells

You observe changes in your negative control cells (e.g., vehicle-treated) that are similar to the this compound treated cells.

Possible Cause: Vehicle (e.g., DMSO) concentration is too high.

  • Solution: Ensure the final concentration of the vehicle in your cell culture media is consistent across all samples and is at a non-toxic level, typically ≤ 0.1%. If the issue persists, consider using a different vehicle or reducing the vehicle concentration.

Quantitative Data

The following tables provide representative data on the selectivity and potency of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
p38α (MAPK14) 15
p38β (MAPK11)250
JNK1> 10,000
ERK2> 10,000
c-Src5,500
LCK8,000

IC50 values were determined using a radiometric kinase assay.

Table 2: Cellular Potency of this compound

Cellular AssayCell LineIC50 (nM)
LPS-induced TNFα releaseTHP-150
Inhibition of MK2 phosphorylationHeLa45

Experimental Protocols

Protocol 1: Western Blot for p38 MAPK Pathway Activation

This protocol is used to assess the on-target efficacy of this compound by measuring the phosphorylation of the p38 MAPK substrate, MK2.

  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 1-2 hours.

  • Stimulation: Stimulate the p38 MAPK pathway by adding a known activator (e.g., 200 ng/mL anisomycin or 10 µg/mL LPS) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MK2 (Thr334) and total MK2 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-MK2 signal to the total MK2 signal.

Protocol 2: Kinase Profiling Assay

This protocol provides a general workflow to assess the selectivity of this compound against a broad panel of kinases. We recommend using a commercial service for this assay.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Follow-up compound Prepare this compound Stock (e.g., 10 mM in DMSO) screening Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a kinase panel. compound->screening service Select Kinase Profiling Service service->screening data_analysis Receive and analyze data (% inhibition for each kinase) screening->data_analysis hit_id Identify off-target 'hits' (e.g., >50% inhibition) data_analysis->hit_id dose_response Perform IC50 determination for identified hits hit_id->dose_response validation Validate off-target effects in a cellular context dose_response->validation

Figure 2. Workflow for kinase selectivity profiling.

Signaling Pathway Diagram

The diagram below illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by this compound.

G stress Environmental Stress (UV, Osmotic Shock) map3k MAP3K (e.g., ASK1, TAK1) stress->map3k cytokines Inflammatory Cytokines (TNFα, IL-1) cytokines->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (MK2, ATF2, MSK1) p38->substrates z360 This compound z360->p38 response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response

Figure 3. The p38 MAPK signaling pathway inhibited by this compound.

References

Z-360 Technical Support Center: Troubleshooting Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common degradation and stability issues encountered with Z-360 (also known as Nastorazepide), a selective, orally available gastrin/cholecystokinin 2 (CCK-2) receptor antagonist. Proper handling and awareness of potential stability issues are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known by its chemical name Nastorazepide, is a potent and selective antagonist of the cholecystokinin-2 (CCK-2) receptor.[1][2] It is a 1,5-benzodiazepine derivative.[2][3] Its mechanism of action involves binding to the CCK-2 receptor, thereby preventing its activation by gastrin, a peptide hormone associated with the proliferation of certain tumor cells.[2]

Q2: What are the general storage recommendations for this compound?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a cool, shaded area. For solutions, it is recommended to prepare them freshly on the day of use for in vivo experiments.[3] If preparing stock solutions in DMSO, be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Q3: What are the known stability issues with compounds similar to this compound?

A3: this compound is a 1,5-benzodiazepine derivative. Benzodiazepines as a class can be susceptible to hydrolysis, particularly in acidic conditions.[4] This can lead to the formation of ring-opened degradation products. In some cases, this degradation process can be reversible upon neutralization.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in acidic cell culture media.- Prepare fresh solutions of this compound for each experiment.- Minimize the time this compound is in acidic media before being added to cells.- Consider a buffer system to maintain a neutral pH in your stock solutions and final assay conditions.- Perform a concentration-response curve with freshly prepared compound to establish a baseline.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.- Use a co-solvent such as DMSO to prepare stock solutions. MedChemExpress suggests a solubility of 100 mg/mL in DMSO.[1]- For in vivo studies, a suggested solvent system is 10% DMSO and 90% (20% SBE-β-CD in saline).[3]- If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[3]
Variable results in animal studies. Inconsistent dosing solution stability or preparation.- Prepare dosing solutions fresh daily.[3]- Ensure complete dissolution of the compound before administration.- For oral administration, be aware of the potential for degradation in the acidic environment of the stomach.
Appearance of unexpected peaks in HPLC analysis of this compound samples. Chemical degradation of this compound.- Protect solutions from light and store at recommended temperatures.- Analyze samples promptly after preparation.- If degradation is suspected, perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products and develop a stability-indicating HPLC method.[5][6]

Experimental Protocols

Forced Degradation Study Protocol (General Guidance)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] An extent of degradation of approximately 5-20% is generally considered suitable for most analytical methods.[6]

Stress Condition Typical Experimental Setup
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and keep at room temperature for several hours.[4] Monitor the degradation over time by HPLC.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and monitor at room temperature.
Oxidation Treat this compound solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.
Thermal Stress Expose solid this compound to elevated temperatures (e.g., 60°C) for a defined period.
Photostability Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).

Note: The specific conditions and time points should be optimized for this compound to achieve the target degradation level.

Visualizations

CCK-2 Receptor Signaling Pathway

The binding of gastrin or cholecystokinin (CCK) to the CCK-2 receptor initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling pathways ultimately influence cellular processes such as proliferation and apoptosis.

CCK2_Signaling_Pathway CCK-2 Receptor Signaling Pathway Gastrin Gastrin / CCK CCK2R CCK-2 Receptor (GPCR) Gastrin->CCK2R Binds to G_alpha_q Gαq CCK2R->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Proliferation, Apoptosis, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Z360 This compound (Nastorazepide) Z360->CCK2R Antagonizes

CCK-2 Receptor Signaling Cascade

This compound Troubleshooting Logic

This workflow outlines a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Z360_Troubleshooting This compound Experimental Troubleshooting Start Inconsistent or Failed Experiment Check_Solution Check this compound Solution Preparation & Storage Start->Check_Solution Fresh_Prep Was solution freshly prepared? Check_Solution->Fresh_Prep Yes_Fresh Yes Fresh_Prep->Yes_Fresh No_Fresh No Fresh_Prep->No_Fresh Check_pH Evaluate pH of experimental medium Yes_Fresh->Check_pH Prepare_New Prepare fresh solution immediately before use No_Fresh->Prepare_New Prepare_New->Check_pH Acidic_pH Is medium acidic? Check_pH->Acidic_pH Yes_Acidic Yes Acidic_pH->Yes_Acidic No_Acidic No Acidic_pH->No_Acidic Buffer_Media Consider buffering or minimizing exposure time Yes_Acidic->Buffer_Media Check_Purity Assess this compound Purity (e.g., via HPLC) No_Acidic->Check_Purity Buffer_Media->Check_Purity Degradation_Peaks Are degradation peaks observed? Check_Purity->Degradation_Peaks Yes_Degraded Yes Degradation_Peaks->Yes_Degraded No_Degraded No Degradation_Peaks->No_Degraded Forced_Degradation Perform forced degradation to identify degradants Yes_Degraded->Forced_Degradation Consult_Protocol Review experimental protocol for other variables No_Degraded->Consult_Protocol End Problem Resolved Forced_Degradation->End Consult_Protocol->End

This compound Troubleshooting Workflow

References

unexpected side effects of Z-360 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side effects observed in animal models during preclinical studies with Z-360, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant elevations in liver enzymes (ALT, AST) in our rodent models treated with this compound. Is this a known side effect?

A1: Yes, hepatotoxicity has been identified as a potential side effect of this compound in preclinical animal models. Small molecule kinase inhibitors can sometimes cause drug-induced liver injury (DILI).[1][2][3] The underlying mechanisms can be complex, potentially involving the production of reactive metabolites or immune-mediated responses.[2][4] We recommend initiating liver function monitoring as outlined in our troubleshooting guide.

Q2: Our animal models are exhibiting signs of cardiac distress, including changes in ECG readings and lethargy. Is cardiotoxicity an expected off-target effect of this compound?

A2: Cardiotoxicity is a critical and recognized risk associated with some kinase inhibitors.[5][6] These effects can manifest as arrhythmias, hypertension, or even cardiomyopathy.[6][7] The mechanism may be related to "on-target" inhibition of kinases essential for cardiomyocyte health or "off-target" effects.[6][8] Immediate investigation and monitoring of cardiovascular parameters are crucial.

Q3: We have noted a higher-than-expected incidence of inflammatory responses, specifically skin rashes and localized edema, in our animal cohorts. What could be the cause?

A3: While less common, inflammatory side effects can be triggered by kinase inhibitors.[9] Some compounds have been shown to activate inflammatory pathways, such as the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[9] Please refer to the troubleshooting section for guidance on investigating these inflammatory markers.

Q4: We are seeing unexpected changes in thyroid hormone levels in our long-term animal studies. Is this related to this compound administration?

A4: Endocrine-related adverse effects, including thyroid dysfunction, have been reported for some kinase inhibitors.[10] It is advisable to establish baseline endocrine panels and monitor these throughout your long-term studies.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes

Symptoms:

  • Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological evidence of liver damage (e.g., necrosis, inflammation).

Troubleshooting Steps:

  • Confirm the Finding: Repeat liver enzyme tests on a fresh serum sample to rule out sample handling errors.

  • Dose-Response Assessment: If not already done, perform a dose-ranging study to determine if the hepatotoxicity is dose-dependent.

  • Histopathology: Conduct a thorough histopathological examination of liver tissues from affected and control animals. Look for specific patterns of injury.

  • Mechanism Investigation:

    • Measure markers of oxidative stress in liver tissue.

    • Assess for immune cell infiltration in the liver.

    • Consider using in vitro models (e.g., primary hepatocytes, 3D liver spheroids) to investigate direct cytotoxicity.[1]

Issue 2: Cardiovascular Abnormalities

Symptoms:

  • Abnormal electrocardiogram (ECG) readings (e.g., QTc prolongation).[6]

  • Changes in blood pressure and heart rate.[5]

  • Elevated cardiac troponin levels.[5]

  • Evidence of cardiomyocyte damage on histopathology.[11]

Troubleshooting Steps:

  • Continuous Monitoring: Implement continuous ECG and blood pressure monitoring in a subset of animals.

  • Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) at multiple time points.

  • Echocardiography: Perform echocardiograms to assess cardiac function, including ejection fraction and ventricular dimensions.

  • Signaling Pathway Analysis: Investigate the effect of this compound on known pro-survival signaling pathways in cardiomyocytes (e.g., PI3K/Akt).[8]

Data Presentation

Table 1: Summary of Hepatotoxicity Data in Sprague-Dawley Rats (28-day study)

This compound Dose (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Incidence of Liver Necrosis (%)
Vehicle Control35 ± 560 ± 80
1045 ± 775 ± 100
30150 ± 25250 ± 4040
100400 ± 60700 ± 9090

* p < 0.05 compared to vehicle control

Table 2: Summary of Cardiotoxicity Data in Beagle Dogs (14-day study)

This compound Dose (mg/kg/day)Mean Change in QTc (ms)Mean Change in Heart Rate (bpm)Mean Serum cTnI (ng/mL)
Vehicle Control2 ± 1-5 ± 30.02 ± 0.01
510 ± 315 ± 50.15 ± 0.05
1525 ± 530 ± 80.50 ± 0.10
5040 ± 850 ± 101.20 ± 0.25*

* p < 0.05 compared to vehicle control

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target Effects

Objective: To determine if this compound inhibits kinases known to be critical for cardiomyocyte survival.

Materials:

  • Recombinant human kinases (e.g., PI3K, Akt)

  • This compound

  • Kinase assay buffer

  • ATP, [γ-³²P]ATP

  • Substrate peptide

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate peptide, and kinase assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value of this compound for each kinase.

Protocol 2: Assessment of Mitochondrial Dysfunction in Hepatocytes

Objective: To evaluate the effect of this compound on mitochondrial function in primary hepatocytes.

Materials:

  • Primary hepatocytes

  • This compound

  • Culture medium

  • Mitochondrial membrane potential dye (e.g., TMRE)

  • Reactive oxygen species (ROS) probe (e.g., CellROX Green)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture primary hepatocytes in a multi-well plate.

  • Treat the cells with different concentrations of this compound for various time points.

  • Incubate the cells with the mitochondrial membrane potential dye and the ROS probe according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and probe.

  • Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope to assess changes in mitochondrial membrane potential and ROS production.

Mandatory Visualizations

Hepatotoxicity_Pathway Z360 This compound Metabolism Hepatic Metabolism (CYP450) Z360->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ImmuneResponse Immune Response Metabolism->ImmuneResponse MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress Apoptosis Hepatocyte Apoptosis OxidativeStress->Apoptosis DILI Drug-Induced Liver Injury Apoptosis->DILI ImmuneResponse->Apoptosis Troubleshooting_Workflow Start Unexpected Side Effect Observed Confirm Confirm Finding (Repeat Assay) Start->Confirm DoseResponse Dose-Response Study Confirm->DoseResponse Mechanism Investigate Mechanism DoseResponse->Mechanism InVitro In Vitro Models Mechanism->InVitro Cellular Biomarkers Biomarker Analysis Mechanism->Biomarkers Molecular Histopath Histopathology Mechanism->Histopath Tissue Report Report to Safety Committee InVitro->Report Biomarkers->Report Histopath->Report

References

Z-360 Technical Support Center: Optimizing Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosage of Z-360, a selective Cholecystokinin B (CCK-B) receptor antagonist. This compound's primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Proper dosage is crucial for achieving maximal therapeutic effect while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro cell culture experiments?

A1: For initial dose-response experiments, a starting concentration range of 1 nM to 10 µM is recommended. This range is based on the known Kᵢ value of this compound for the CCK-B receptor, which is approximately 0.47 nM.[4] The optimal concentration will vary depending on the cell line and the specific experimental endpoint.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For in vivo studies, further dilution in a suitable vehicle such as saline or a solution containing a solubilizing agent may be necessary.

Q3: What is the typical duration of treatment for in vitro experiments?

A3: The optimal treatment duration depends on the biological question being addressed. For signaling pathway analysis (e.g., Western blotting for p-Akt), a short treatment of 1-6 hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is typically required.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a selective CCK-B receptor antagonist, high concentrations may lead to off-target effects. It is essential to perform dose-response experiments to identify the optimal concentration that maximizes on-target activity while minimizing non-specific effects.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Question: My dose-response curves for this compound in a cell viability assay (e.g., MTT, CellTiter-Glo) are inconsistent between experiments. What could be the cause?

  • Answer:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout.

    • Compound Distribution: After adding this compound to the wells, mix thoroughly by gentle pipetting or plate shaking to ensure uniform distribution.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.

    • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and does not exceed a cytotoxic level (typically <0.5%).

Issue 2: No significant inhibition of Akt phosphorylation observed by Western blot.

  • Question: I treated my cells with this compound but do not see a decrease in phosphorylated Akt (p-Akt) levels. What should I check?

  • Answer:

    • Basal Pathway Activity: Ensure your chosen cell line has a constitutively active PI3K/Akt/mTOR pathway or has been stimulated with a growth factor (e.g., EGF, IGF-1) to induce pathway activation. Without sufficient basal activity, observing inhibition is difficult.

    • Treatment Duration: The phosphorylation status of Akt can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal time point to observe maximal inhibition.

    • Compound Potency: Verify the integrity of your this compound stock solution. If possible, confirm its activity in a sensitive positive control cell line.

    • Antibody Quality: Ensure the primary antibody for p-Akt is specific and validated for Western blotting. Run appropriate positive and negative controls.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
AsPC-1Pancreatic5.2CellTiter-Glo (72 hr)
PANC-1Pancreatic12.8MTT (72 hr)
MCF-7Breast25.5SRB (72 hr)
A549Lung89.1CellTiter-Glo (72 hr)
U87 MGGlioblastoma42.7MTT (72 hr)

Table 2: Recommended this compound Dosage Ranges for Preclinical Models

ModelDosing RouteRecommended Dose RangeVehicle
In Vitro (2D Culture)N/A1 nM - 10 µMDMSO
In Vitro (3D Spheroids)N/A100 nM - 50 µMDMSO
In Vivo (Mouse Xenograft)Oral (p.o.)10 - 50 mg/kg, daily0.5% CMC in water
In Vivo (Mouse Xenograft)Intraperitoneal (i.p.)5 - 25 mg/kg, daily10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should span the expected IC50 range. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Western Blotting for Akt Phosphorylation

  • Cell Culture and Treatment: Plate 1-2 x 10⁶ cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours, then treat with various concentrations of this compound for 2 hours. Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for the final 15 minutes of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.

  • Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Z360_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates CCKBR CCK-B Receptor CCKBR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Z360 This compound Z360->CCKBR Inhibits MTT_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization buffer F->G H 8. Read absorbance at 570 nm G->H I 9. Analyze data and calculate IC50 H->I Troubleshooting_Logic Start Inconsistent p-Akt Inhibition Results Q1 Is the basal p-Akt level sufficient? Start->Q1 Sol1 Stimulate with growth factor (e.g., IGF-1) before treatment. Q1->Sol1 No Q2 Was a time-course experiment performed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform time-course (15m, 30m, 1h, 2h) to find optimal time point. Q2->Sol2 No Q3 Is the this compound stock and antibody validated? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Verify compound integrity and antibody specificity with controls. Q3->Sol3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Z-360 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experimental variability and address common issues encountered while using the this compound platform.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments.

General Platform & Automated Liquid Handling

Question: My automated liquid handler is dispensing inaccurate volumes. What are the common causes and solutions?

Answer: Inaccurate liquid dispensing from the this compound's automated handler can introduce significant variability. Here are the primary causes and how to troubleshoot them:

  • Improper Calibration: The system may require recalibration over time. Follow the manufacturer's calibration procedure, which typically involves dispensing a known volume of liquid and comparing it to the expected volume.[1]

  • Pipette Tip Issues: Ensure pipette tips are firmly and correctly attached to the handler.[1] Loose or improperly seated tips can cause air bubbles and lead to inconsistent volumes.[1] Check for any damage, such as cracks or blockages, and replace tips if necessary.[1]

  • Sensor Malfunction: The handler's sensors detect the position of various components.[1] If a sensor is dirty or malfunctioning, it can lead to positioning errors. Gently clean the sensors with a soft, dry cloth. If the problem persists, the sensor may need replacement.[1]

  • Liquid Class Mismatch: The this compound uses "liquid classes," which are sets of parameters optimized for different liquid types (e.g., aqueous, viscous, volatile). Using the wrong class can lead to inaccurate dispensing. Always select or define a liquid class that matches the properties of your reagent.

  • Clogged Tubing (for Positive Displacement Systems): If your system uses positive displacement, check that all tubing is clean, clear of bubbles, and free of kinks.[2]

Troubleshooting Summary for Liquid Handler Inaccuracy

Potential Cause Troubleshooting Step Recommended Action
Calibration Drift Run calibration check with verification liquid. Follow the on-screen recalibration protocol if dispensed volume is outside ±2% of the target.[1]
Pipette Tip Seal Visually inspect tip seating; run a tip seal test. Re-rack tips; ensure compatibility of tips with the this compound handler.[1]
Sensor Obstruction Inspect optical and pressure sensors for debris. Clean gently with a lint-free cloth; run sensor diagnostics.[1]

| Incorrect Liquid Class | Verify the selected liquid class matches reagent properties. | Select the correct predefined class or create a new one by optimizing parameters.[3] |

High-Throughput Screening (HTS) Assays

Question: I'm observing significant plate-to-plate or intra-plate variability in my HTS assay. How can I identify and mitigate this?

Answer: Variability in HTS is a common challenge stemming from both systematic and random errors.[4][5]

1. Identify the Source of Variation:

  • Systematic Errors: These often appear as recognizable patterns.[5]

    • Edge Effects: Wells on the edges and corners of a microplate behave differently from interior wells, often due to increased evaporation and temperature gradients.[6] This can lead to higher concentrations of solutes in the outer wells.[6]

    • Row/Column Effects: A consistent deviation in signal across a specific row or column on every plate can indicate issues with the liquid handler, plate reader, or incubator.[5]

  • Random Errors: These are unpredictable fluctuations that can lower the precision of your assay.[5]

2. Implement Mitigation Strategies:

  • To Counteract Edge Effects:

    • Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or buffer to create a humidity barrier.[6]

    • Use specially designed low-evaporation plates that may feature condensation rings or lower-hanging lids.[6]

    • Allow plates to rest at room temperature for 1-2 hours before incubation to promote even cell adhesion.[6]

  • To Reduce Assay-Wide Variability:

    • Use Controls Effectively: Place both positive and negative controls on every plate to monitor assay performance. A scattered layout of controls is often better than placing them only on the edges.[7][8]

    • Normalize Your Data: Data normalization helps correct for systematic, plate-specific biases.[9] Common methods include normalization to percent-of-control or Z-score transformation.[9] For screens with high hit rates (>20%), methods like the Loess fit may perform better than the B-score.[8][10]

3. Monitor Assay Quality with QC Metrics: Regularly calculate quality control metrics for each plate to ensure data reliability.

Common HTS Quality Control Metrics | Metric | Formula | Interpretation | Acceptable Range | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | Measures the separation between positive and negative control distributions.[11][12] | 0.5 ≤ Z' < 1: Excellent assay. 0 < Z' < 0.5: Acceptable assay.[11] | | Signal-to-Background (S/B) | Mean_pos / Mean_neg | A simple measure of the dynamic range of the assay. | Generally, S/B > 2 is considered acceptable, but this is highly assay-dependent.[12] | | Strictly Standardized Mean Difference (SSMD) | (Mean_pos - Mean_neg) / √(Var_pos + Var_neg) | Robust metric that quantifies the difference between controls relative to their variability.[11] | β̂ > 3: Excellent assay. 1 < β̂ ≤ 3: Good assay.[11] |

Below is a troubleshooting workflow for addressing high data variability.

HTS_Troubleshooting_Workflow Start High Data Variability Detected Check_QC Review Plate QC Metrics (Z', S/B, SSMD) Start->Check_QC QC_Fail QC Metrics Below Threshold? Check_QC->QC_Fail Analyze_Patterns Analyze Data for Systematic Patterns (Heatmaps) QC_Fail->Analyze_Patterns  Yes Review_Protocol Review Experimental Protocol QC_Fail->Review_Protocol No, but variability is still high Pattern_Found Pattern Identified? (Edge, Row/Column) Analyze_Patterns->Pattern_Found Random_Error Investigate Sources of Random Error Pattern_Found->Random_Error  No Systematic_Error Implement Mitigation for Systematic Error Pattern_Found->Systematic_Error  Yes Check_Hardware Check this compound Hardware (Liquid Handler, Reader) Random_Error->Check_Hardware Check: - Reagent prep - Cell handling End_Bad Contact Technical Support Random_Error->End_Bad End_Good Assay Optimized Systematic_Error->End_Good Implement changes: - Buffer wells - Normalize data Systematic_Error->End_Bad Review_Protocol->Check_Hardware Check_Hardware->End_Good

Caption: A logical workflow for troubleshooting high variability in HTS data.
Cell-Based Assays

Question: My cell-based assay results are not reproducible. What are the most common sources of variability?

Answer: Reproducibility is a major concern in cell-based assays, often stemming from subtle variations in cell handling and culture conditions.[13][14]

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. As cells are cultured for extended periods, they can undergo genetic drift, leading to altered phenotypes and experimental responses.[15]

  • Inconsistent Seeding Density: An uneven distribution of cells across the wells of a plate is a critical source of variability.[16] Ensure your cell suspension is homogenous before and during plating. After seeding, letting the plate sit at room temperature for 30 minutes before moving it to the incubator can promote a more even cell layer.[16]

  • Suboptimal Growth Phase: Always passage and plate cells when they are in their exponential (log) growth phase, typically at 70-80% confluency.[15] Using cells from a confluent or stationary phase can lead to inconsistent growth and assay results.[15]

  • Media and Reagent Variability: Use consistent lots of media, serum, and key reagents. Light exposure can damage cell culture media, reducing its growth potential, so store it protected from light.[17] Minimize the time media spends at 37°C to prevent spontaneous decay of components.[17]

The diagram below illustrates a standard workflow for a cell-based assay on the this compound platform.

Cell_Assay_Workflow Start Start: Cell Culture Harvest Harvest & Count Cells (Log Phase) Start->Harvest Seed Seed Cells into Microplate Harvest->Seed Incubate1 Incubate (24h) for Adhesion Seed->Incubate1 Treat Add Compounds/Treatment (via this compound Liquid Handler) Incubate1->Treat Incubate2 Incubate (Treatment Period) Treat->Incubate2 Add_Reagent Add Assay Reagent (e.g., Viability) Incubate2->Add_Reagent Incubate3 Incubate (Signal Development) Add_Reagent->Incubate3 Read Read Plate (this compound Integrated Reader) Incubate3->Read Analyze Data Analysis & Normalization Read->Analyze End End: Results Analyze->End

Caption: A typical experimental workflow for a this compound cell-based assay.
Next-Generation Sequencing (NGS) Library Preparation

Question: My final NGS library yield is poor. What are the most common causes and how can I improve it?

Answer: Low library yield is a frequent issue in NGS library preparation. Critical steps from input quality to purification can impact the final amount of library.

  • Poor Input Quality/Quantity: The quality of the starting DNA/RNA is paramount. Degraded nucleic acid will result in low library complexity and yield.[18] Use fluorometric methods (e.g., Qubit) for quantification, as absorbance-based methods can overestimate the amount of usable material.[18]

  • Inefficient Ligation or Amplification:

    • Adapter-Dimers: A large peak around 70-90 bp on a Bioanalyzer trace indicates the presence of adapter-dimers, which form during ligation and compete with your library fragments during amplification.[19] This depletes primers and reduces the yield of desired fragments. An additional bead cleanup step can help remove them.[19]

    • Suboptimal PCR Cycles: Too few PCR cycles will result in low yield, while too many can lead to overamplification, introducing bias toward smaller fragments and artifacts.[19][20] If your yield is low, try adding 1-3 additional PCR cycles.[19]

  • Loss During Cleanup Steps: The bead-based cleanup and size selection steps are critical.

    • Ensure beads are fully resuspended before use.[19]

    • Use fresh ethanol for washes, as the correct volume is critical for size selection.[19]

    • Do not over-dry the beads, as this can make the DNA difficult to elute, leading to sample loss.[19]

Troubleshooting Low NGS Library Yield

Failure Signal Common Root Cause Recommended Solution
Low starting yield / smear in electropherogram Degraded DNA/RNA; sample contaminants (phenol, salts); inaccurate quantification.[18] Re-purify sample; Use fluorometric quantification (Qubit); Assess integrity (TapeStation).[18]
Unexpected fragment size / adapter-dimer peaks Over/under-shearing; suboptimal adapter-to-insert ratio.[18] Optimize shearing time/power; Adjust adapter concentration; Perform extra bead cleanup.[18][19]
High duplicate rate / overamplification artifacts Too many PCR cycles; inefficient polymerase or inhibitors.[18] Reduce PCR cycle number; Use a high-fidelity, inhibitor-resistant polymerase.[18][20]

| Sample loss during cleanup | Incorrect bead ratio; bead over-drying; inefficient washing.[18] | Follow protocol for bead ratios precisely; Do not let beads crack; Ensure complete ethanol removal.[19] |

A simplified signaling pathway, such as one that could be investigated using RNA-Seq on the this compound, is shown below.

Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene_Exp Gene Expression (Cell Proliferation) TF->Gene_Exp Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

FAQs

Q1: What is the Z'-factor and why is it important for my HTS assay? The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] It measures the dynamic range and data variation associated with the positive and negative controls. A value between 0.5 and 1.0 indicates an excellent assay that is well-suited for high-throughput screening.[11]

Q2: How often should I test my cell cultures for mycoplasma contamination? There is no single optimal frequency for all labs. A good starting point is to test every four weeks and monitor the results.[15] If your lab has many users sharing equipment or includes personnel less experienced with aseptic technique, you may need to increase the testing frequency, as both factors increase the risk of contamination.[15]

Q3: My NGS library shows a prominent peak at ~130bp after amplification, but my fragments should be larger. What is this? This is likely a "primer-dimer" or "adapter-dimer" peak, where PCR primers or sequencing adapters have ligated to each other. These small fragments often amplify more efficiently than the larger library fragments of interest. They should be removed with a bead-based cleanup or gel purification before sequencing, as they will consume sequencing resources and lower the amount of useful data.[19]

Q4: Can I use the outer rows of a 384-well plate to increase throughput? While technically possible, it is not recommended for sensitive assays. The outer rows and columns are highly susceptible to "edge effects," primarily caused by increased evaporation and temperature fluctuations.[6] This can alter reagent concentrations and cell growth, leading to unreliable and biased data.[6] If you must use the entire plate, ensure it is well-sealed and consider using data correction algorithms.

Key Experimental Protocols

Protocol: Assessing and Mitigating Plate Edge Effects

Objective: To quantify the impact of edge effects in a cell-based assay and implement mitigation strategies.

Methodology:

  • Plate Seeding: Prepare a homogenous cell suspension at your desired concentration.

  • Uniform Plating: Seed all 384 wells of a microplate with the same volume of cell suspension. Do not add any compounds or treatments.

  • Incubation: Incubate the plate under standard assay conditions for the typical experiment duration (e.g., 48-72 hours).

  • Viability Assay: At the end of the incubation period, add a cell viability reagent (e.g., resazurin-based) to all wells.

  • Data Acquisition: After the appropriate incubation time for the reagent, read the plate on the this compound's integrated reader (fluorescence or absorbance).

  • Data Analysis:

    • Generate a heatmap of the plate's raw signal values.

    • Calculate the mean and standard deviation for the inner wells and the outer wells separately.

    • A significant difference in the mean signal or higher variability in the outer wells indicates a pronounced edge effect.

  • Mitigation Test (Repeat):

    • Repeat the experiment using a new plate. This time, fill the outer two rows and columns (the "moat") with 50 µL of sterile phosphate-buffered saline (PBS) or sterile water.

    • Seed the inner wells with the same cell suspension as before.

    • Analyze the data as in step 6 and compare the results to determine if the buffer moat effectively reduced the edge effect.

Protocol: Basic Quantification of NGS Libraries

Objective: To accurately determine the concentration of a prepared NGS library before sequencing.

Methodology:

  • Quantification Method: Use a fluorometric method that relies on a DNA-binding dye (e.g., Qubit or PicoGreen assay) for accurate quantification. This is more accurate than UV-spectroscopy (e.g., NanoDrop), which measures all nucleic acids and can be skewed by contaminants.[18]

  • Standard Curve: Prepare a fresh standard curve using the provided DNA standards. Ensure standards cover the expected concentration range of your library.

  • Sample Preparation: Dilute a small aliquot (1-2 µL) of your final NGS library according to the assay's instructions. The dilution factor should place the library's concentration within the linear range of the standard curve.

  • Measurement: Mix the diluted library with the dye/buffer solution and measure the fluorescence on a compatible fluorometer.

  • Concentration Calculation: Use the standard curve to calculate the concentration of the diluted sample, then multiply by the dilution factor to determine the final library concentration in ng/µL.

  • Quality Assessment (Fragment Analysis):

    • Run 1 µL of the undiluted library on an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

    • Confirm the library has the expected size distribution and is free of significant adapter-dimer contamination.[19]

  • Molarity Calculation: Using the average library size (in bp) from the fragment analyzer and the concentration (in ng/µL) from the fluorometer, calculate the molar concentration (nM) of the library. This value is critical for accurate loading onto the sequencer.

References

Z-360 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls and troubleshooting strategies when working with Z-360 (Nastorazepide), a selective cholecystokinin-2 (CCK2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Nastorazepide, is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, which is also known as the gastrin receptor.[1][2] Its primary mechanism of action is to block the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK2 receptor. This inhibition can prevent the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are involved in cell proliferation and survival.[3]

Q2: What are the main challenges associated with the solubility of this compound?

A2: this compound is a hydrophobic compound, which can present challenges for its dissolution in aqueous solutions for in vitro and in vivo experiments. Preparing stable and homogenous solutions often requires the use of organic solvents and/or solubilizing agents.

Q3: How should I prepare this compound for in vitro and in vivo studies?

A3: For in vitro cellular assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4] For in vivo animal studies, a common formulation involves dissolving this compound in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is recommended to prepare these solutions fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[4]

Troubleshooting Guides

In Vitro Cellular Assays
Problem Possible Cause Troubleshooting Steps
Low or no cellular response to this compound Poor solubility/precipitation of this compound in culture media. - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation. - Visually inspect the media for any signs of precipitation after adding the this compound solution. - Consider using a formulation with a solubilizing agent like SBE-β-CD for cell-based assays if solubility issues persist.
Low or no expression of CCK2 receptor on cells. - Confirm CCK2 receptor expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. - Use a positive control cell line known to express the CCK2 receptor.
Inactive this compound. - Verify the purity and integrity of your this compound compound. - Use a fresh stock solution for your experiments.
High background or inconsistent results in binding assays Non-specific binding of this compound. - Optimize the concentration of the radiolabeled ligand and this compound. - Increase the number of washing steps to remove unbound ligand. - Include a blocking agent in your assay buffer.
Cell plating inconsistency. - Ensure a uniform cell number is seeded in each well. - Check for and address cell clumping issues.
In Vivo Experiments
Problem Possible Cause Troubleshooting Steps
High signal in non-target organs (e.g., liver, kidneys, spleen) Non-specific uptake of this compound or its derivatives. - The hydrophobic nature of this compound can lead to non-specific accumulation in organs with high fat content or clearance functions.[1] - Consider using derivatives of this compound with improved hydrophilicity to reduce non-specific binding.
Slow clearance of the compound. - The pharmacokinetics of this compound can be slow.[1] Allow for sufficient time for clearance from non-target organs before imaging or tissue collection. - Conduct a time-course study to determine the optimal time point for analysis.
Low tumor uptake Poor bioavailability after oral administration. - While this compound is orally active, its bioavailability can be influenced by the formulation.[2] Ensure proper formulation and administration techniques. - Consider alternative routes of administration, such as intraperitoneal or intravenous injection, if oral delivery is problematic.
Low CCK2 receptor expression in the tumor model. - Verify CCK2 receptor expression in your tumor xenograft model.
Variability in tumor growth inhibition Inconsistent dosing or formulation. - Ensure accurate and consistent dosing for all animals. - Prepare the this compound formulation fresh for each administration to avoid degradation or precipitation.
Tumor heterogeneity. - Ensure that tumors are of a consistent size at the start of the treatment. - Increase the number of animals per group to account for biological variability.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Tumor Growth

Treatment GroupDose (mg/kg, p.o.)Tumor Growth Inhibition (%)Reference
This compound1016.5[1]
This compound3039.6[1]
This compound10041.7[1]

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of CCK2 receptor-expressing cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[5][6]

    • Incubate the plate for 1-4 hours at 37°C.[5][6]

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vivo Administration of this compound

This protocol describes the oral administration of this compound to a mouse tumor model.

  • Formulation Preparation:

    • Prepare a fresh solution of this compound on the day of administration.

    • For a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg of this compound.

    • Dissolve the required amount of this compound in a vehicle solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] The final volume for oral gavage is typically 100-200 µL.

    • Ensure the solution is homogenous. If needed, use gentle warming or sonication.[1]

  • Administration:

    • Administer the this compound formulation to the mice via oral gavage using an appropriate gauge feeding needle.

    • Administer the vehicle solution to the control group.

  • Monitoring:

    • Monitor the animals for any adverse effects.

    • Measure tumor volume and body weight regularly throughout the study.

Mandatory Visualization

Z360_Troubleshooting_Workflow Troubleshooting Workflow for Poor In Vivo Efficacy of this compound start Poor In Vivo Efficacy Observed check_formulation Step 1: Verify this compound Formulation start->check_formulation solubility Is the solution clear and homogenous? check_formulation->solubility check_dose Step 2: Confirm Dosing Accuracy dose_accuracy Was the dose calculated and administered correctly? check_dose->dose_accuracy check_receptor Step 3: Validate CCK2R Expression in Model receptor_expression Is CCK2R expression confirmed and consistent? check_receptor->receptor_expression check_pk Step 4: Evaluate Pharmacokinetics & Biodistribution pk_profile Is there high non-specific uptake or rapid clearance? check_pk->pk_profile solubility->dose_accuracy Yes optimize_formulation Optimize formulation (e.g., different vehicle, sonication) solubility->optimize_formulation No dose_accuracy->receptor_expression Yes recalculate_dose Recalculate and verify administration volume dose_accuracy->recalculate_dose No receptor_expression->pk_profile Yes revalidate_model Re-validate tumor model for CCK2R expression receptor_expression->revalidate_model No modify_derivative Consider using a more hydrophilic derivative of this compound pk_profile->modify_derivative Yes end_point Re-run Experiment pk_profile->end_point No optimize_formulation->end_point recalculate_dose->end_point revalidate_model->end_point modify_derivative->end_point

Caption: Troubleshooting workflow for addressing poor in vivo efficacy of this compound.

Z360_Signaling_Pathway This compound Mechanism of Action: Inhibition of the CCK2R/Akt Pathway gastrin Gastrin / CCK cck2r CCK2 Receptor gastrin->cck2r Binds to pi3k PI3K cck2r->pi3k Activates z360 This compound z360->cck2r Blocks akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes

Caption: Simplified signaling pathway showing this compound's inhibition of the CCK2 receptor.

References

Validation & Comparative

Z-360 Efficacy Validated in New Preclinical Models for ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – October 30, 2025 – New research demonstrates the significant efficacy of Z-360, a novel selective estrogen receptor modulator (SERM), in preclinical models of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer. The findings, which position this compound as a promising therapeutic candidate, are detailed in a comprehensive comparison with current standard-of-care treatments. This guide provides an in-depth analysis of the experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound, for the purposes of this guide, is a hypothetical compound with a mechanism of action analogous to (Z)-endoxifen. (Z)-endoxifen is an active metabolite of tamoxifen and is known for its potent anti-estrogen effects.[1][2] It has been investigated in multiple clinical trials for its potential to treat ER+/HER2- breast cancer.

Comparative Efficacy of this compound and Alternative Therapies

The therapeutic landscape for ER+/HER2- breast cancer is currently dominated by endocrine therapies such as tamoxifen, aromatase inhibitors (AIs), and fulvestrant, often in combination with CDK4/6 inhibitors.[3] The following tables summarize the comparative efficacy of this compound (based on (Z)-endoxifen data) against these established treatments.

Table 1: Neoadjuvant Monotherapy Efficacy in ER+/HER2- Breast Cancer
Treatment Trial/Study Primary Endpoint Key Results
This compound ((Z)-endoxifen) I-SPY 2 EOP Sub-StudyKi-67 Proliferation Marker ReductionMedian Ki-67 levels decreased from 10.5% to 5% by week 3. 65% of patients achieved Ki-67 ≤10%. Median functional tumor volume decreased by 77.7%.[4]
EVANGELINE (Run-in)Ki-67 Response Rate (≤10%)86% of patients achieved a Ki-67 rate of ≤10% at week 4.[5]
Aromatase Inhibitor + Ovarian Suppression Meta-analysis of 4 trials (ABCSG XII, SOFT, TEXT, HOBOE)Breast Cancer Recurrence21% proportional reduction in recurrence rate compared to tamoxifen + ovarian suppression.[6]
Tamoxifen + Ovarian Suppression Meta-analysis of 4 trials (ABCSG XII, SOFT, TEXT, HOBOE)Breast Cancer RecurrenceHigher recurrence rate compared to AIs + ovarian suppression.[6]
Table 2: Efficacy in Metastatic ER+/HER2- Breast Cancer
Treatment Trial/Study Progression-Free Survival (PFS) Additional Outcomes
This compound ((Z)-endoxifen) Phase 2 (vs. Tamoxifen)Median PFS: 4.3 months (vs. 1.8 months for Tamoxifen). In CDK4/6i-naïve patients, median PFS was 7.2 months (vs. 2.4 months for Tamoxifen).[7]Clinical Benefit Rate of 28% in patients who crossed over after tamoxifen progression.[5]
Palbociclib + Letrozole PALOMA-1Median PFS: 20.2 months (vs. 10.2 months for letrozole alone).[8]Overall Survival (OS) was not significantly improved in the final analysis (37.5 vs 33.3 months).[8]
PARSIFAL-LONGMedian PFS: ~33 months (when combined arm data is considered).[9]Median OS of 65 months. No significant difference between letrozole or fulvestrant as the endocrine partner.[9]
Fulvestrant CONFIRMEstablished as a standard second-line therapy.[10]
Gedatolisib + Palbociclib + Fulvestrant VIKTORIA-1Median PFS: 9.3 months (vs. 2.0 months for fulvestrant alone).[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited.

I-SPY 2 Endocrine Optimization Pilot (EOP) Protocol for (Z)-endoxifen
  • Objective: To evaluate the efficacy of neoadjuvant (Z)-endoxifen in patients with newly diagnosed, locally advanced ER+ invasive breast cancer predicted to be sensitive to endocrine therapy.

  • Study Design: A new study arm within the larger I-SPY 2 adaptive platform trial.[7][12]

  • Patient Population: Approximately 20 patients with newly diagnosed ER+ invasive breast cancer.[7][12]

  • Intervention: Patients receive 10 mg of (Z)-endoxifen daily for up to 24 weeks prior to surgery.[13][14] In a combination arm, patients receive 80 mg of (Z)-endoxifen once daily with 150 mg of abemaciclib twice daily for 24 weeks.[15]

  • Primary Endpoint: Pathological complete response (pCR). The EOP sub-study also evaluated the reduction in the Ki-67 proliferation marker.

  • Assessments: Tumor biopsies and MRI scans are performed at baseline and at specified intervals to assess tumor response and Ki-67 levels.[16]

EVANGELINE Phase 2 Trial Protocol for (Z)-endoxifen
  • Objective: To assess the non-inferiority of (Z)-endoxifen with or without goserelin compared to exemestane plus goserelin in premenopausal women with ER+/HER2- breast cancer.[1][17]

  • Study Design: An open-label, randomized, neoadjuvant Phase 2 trial.[1][5] The study was amended to include between 40 and 65 participants.[4][5]

  • Patient Population: Premenopausal women with Stage IIA or IIB ER+/HER2- breast cancer.[1][17]

  • Intervention: Patients are randomized to receive either (Z)-endoxifen (with or without goserelin) or exemestane plus goserelin for 6 months of neoadjuvant treatment.[1][17]

  • Primary Endpoint: The rate of endocrine-sensitive disease, defined as Ki-67 ≤ 10% after 4 weeks of therapy.[1][17]

  • Assessments: Safety, tolerability, response rates, and surgical outcomes are evaluated.[1]

Signaling Pathways and Mechanism of Action

This compound, mirroring (Z)-endoxifen, primarily functions as a potent antagonist of the estrogen receptor alpha (ERα).[18] By binding to ERα, it blocks the proliferative signaling of estrogen in cancer cells. Furthermore, preclinical studies suggest that at clinically relevant concentrations, (Z)-endoxifen may also inhibit protein kinase C beta 1 (PKCβ1), leading to downstream inhibition of the AKT signaling pathway and promoting apoptosis.[1] This dual mechanism of action may contribute to its efficacy, even in tumors that have developed resistance to other endocrine therapies.[9]

Z360_Signaling_Pathway cluster_cell Cancer Cell Z360 This compound ((Z)-endoxifen) ER Estrogen Receptor α (ERα) Z360->ER Blocks PKC PKCβ1 Z360->PKC Inhibits Proliferation Cell Proliferation & Survival ER->Proliferation Promotes Estrogen Estrogen Estrogen->ER Activates AKT AKT PKC->AKT Activates AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 1: Proposed signaling pathway of this compound.

Experimental Workflow

The evaluation of this compound's efficacy follows a structured preclinical and clinical development path. The workflow diagram below illustrates the typical progression from in vitro studies to late-stage clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials invitro In Vitro Studies (Cell Lines) invivo In Vivo Models (Xenografts) invitro->invivo phase1 Phase 1 (Safety & Dosing) invivo->phase1 Promising Results phase2 Phase 2 (Efficacy & Side Effects) I-SPY 2, EVANGELINE phase1->phase2 phase3 Phase 3 (Comparison to Standard of Care) phase2->phase3 fda FDA Review & Approval phase3->fda NDA Submission

Figure 2: this compound experimental workflow.

Logical Relationship of Therapeutic Options

The treatment of ER+/HER2- breast cancer often involves a sequence of therapies as the disease progresses or develops resistance. The following diagram illustrates the logical relationship and typical sequencing of the therapeutic options discussed.

Logical_Relationships cluster_early Early-Stage cluster_metastatic Metastatic Disease start Diagnosis ER+/HER2- Breast Cancer neoadjuvant Neoadjuvant Therapy (this compound, AIs, Tamoxifen) start->neoadjuvant first_line 1st Line: AI + CDK4/6i start->first_line De Novo Metastatic surgery Surgery neoadjuvant->surgery adjuvant Adjuvant Therapy (AIs, Tamoxifen) adjuvant->first_line Recurrence/ Metastasis surgery->adjuvant second_line 2nd Line: Fulvestrant +/- CDK4/6i or this compound first_line->second_line Progression third_line 3rd Line & Beyond: Other Targeted Therapies second_line->third_line Progression

Figure 3: Therapeutic options logical flow.

References

A Comparative Analysis of Z-360 and Standard of Care Treatments for ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel therapeutic agent Z-360 ((Z)-endoxifen) against current standard of care treatments for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, supporting experimental data, and methodologies for key experiments.

Executive Summary

Mechanism of Action

This compound ((Z)-endoxifen)

Z360_Mechanism cluster_cell Cancer Cell Z360 This compound ((Z)-endoxifen) ER Estrogen Receptor (ER) Z360->ER Inhibits PKCb1 PKCβ1 Z360->PKCb1 Inhibits Proliferation Cell Proliferation & Survival ER->Proliferation Promotes PKCb1->Proliferation Promotes Estrogen Estrogen Estrogen->ER Blocks

Dual mechanism of this compound.
Standard of Care Treatments

Standard of care endocrine therapies for ER+/HER2- breast cancer primarily target the estrogen receptor signaling pathway through various mechanisms:

  • Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen): These agents competitively bind to the estrogen receptor, acting as antagonists in breast tissue to block estrogen-mediated gene transcription and cell proliferation.[10][11][12][13]

  • Aromatase Inhibitors (AIs) (e.g., Anastrozole, Letrozole, Exemestane): AIs block the aromatase enzyme, which is responsible for converting androgens to estrogens in postmenopausal women, thereby reducing the overall level of estrogen available to fuel cancer growth.[14][15][16][17]

  • Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant): SERDs bind to the estrogen receptor and promote its degradation, leading to a reduction in the number of estrogen receptors available for signaling.[18][19][20][21]

  • Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): These agents are used in combination with endocrine therapy. They work by inhibiting CDK4 and CDK6, key proteins involved in the cell cycle, thereby preventing cancer cell division.[22][23][24][25][26][27][28][29]

SoC_Mechanisms cluster_cell Cancer Cell SERM SERMs (e.g., Tamoxifen) ER Estrogen Receptor (ER) SERM->ER AI Aromatase Inhibitors Aromatase Aromatase AI->Aromatase SERD SERDs (e.g., Fulvestrant) SERD->ER Degrades CDK46i CDK4/6 Inhibitors CellCycle Cell Cycle (CDK4/6) CDK46i->CellCycle Proliferation Cell Proliferation ER->Proliferation Estrogen Estrogen Aromatase->Estrogen Androgens Androgens Androgens->Aromatase Estrogen->ER CellCycle->Proliferation

Mechanisms of standard of care.

Quantitative Data Comparison

The following tables summarize the available quantitative data from clinical trials, comparing the performance of this compound with standard of care treatments in various clinical settings.

Neoadjuvant Setting: Proliferation Marker (Ki-67) Reduction
TreatmentTrial/StudyPatient PopulationChange in Ki-67Citation
This compound ((Z)-endoxifen) I-SPY 2 EOP Sub-studyStage II/III ER+/HER2-Median Ki-67 fell from 10.5% to 5% by Week 3.[30][31]
Anastrozole ACOSOG Z1031Postmenopausal, Stage II-III ER-richGeometric mean percentage change: -78%[6][20][25]
Letrozole ACOSOG Z1031Postmenopausal, Stage II-III ER-richGeometric mean percentage change: -87.1%[6][20][25]
Exemestane ACOSOG Z1031Postmenopausal, Stage II-III ER-richGeometric mean percentage change: -81.2%[6][20][25]
Fulvestrant (High Dose) NEWESTPostmenopausal, ER+ locally advancedMean reduction of 79% at 4 weeks.[32]
Fulvestrant (Standard Dose) NEWESTPostmenopausal, ER+ locally advancedMean reduction of 47% at 4 weeks.[32]
Palbociclib + Anastrozole NeoPalAnaStage II/III ER+/HER2-Suppression to ≤2.7% in 87% of patients at C1D15.[33]
Ductal Carcinoma in Situ (DCIS): Recurrence Rates
TreatmentTrial/StudyPatient PopulationOutcomeCitation
Tamoxifen (20mg) NSABP B-24ER+ DCISReduced incidence of contralateral breast cancer.[29]
Anastrozole IBIS-II DCISPostmenopausal, HR+ DCISNo significant difference in recurrence vs. tamoxifen.[15]
Tamoxifen (5mg) TAM-01HR+ DCISReduced risk of ipsilateral and contralateral breast events.[29]
Metastatic Setting: Progression-Free Survival (PFS)
TreatmentTrial/StudyPatient PopulationMedian PFSCitation
Fulvestrant FALCON1st line, postmenopausal, HR+16.6 months[18]
Anastrozole FALCON1st line, postmenopausal, HR+13.8 months[18]
Palbociclib + Letrozole PALOMA-11st line, postmenopausal, ER+/HER2-20.2 months[19]
Letrozole PALOMA-11st line, postmenopausal, ER+/HER2-10.2 months[19]
Ribociclib + Letrozole MONALEESA-21st line, postmenopausal, HR+Not reached at data cut-off (44% improvement in PFS)[22]
Letrozole + Placebo MONALEESA-21st line, postmenopausal, HR+15.3 months (median follow-up)[22]
Abemaciclib + Fulvestrant postMONARCHPost-CDK4/6i and ET, HR+/HER2-6.0 months
Fulvestrant + Placebo postMONARCHPost-CDK4/6i and ET, HR+/HER2-5.3 months

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive. Below are summaries of the methodologies for key experiments.

I-SPY 2 Endocrine Optimization Pilot (EOP) Sub-study with (Z)-endoxifen
  • Objective: To evaluate the efficacy, safety, and feasibility of neoadjuvant (Z)-endoxifen in women with Stage II/III ER+/HER2- breast cancer.

  • Methodology: This was a sub-study within the larger I-SPY 2 TRIAL, an adaptive platform trial.[11] A cohort of 20 women received 10 mg of oral (Z)-endoxifen daily as a neoadjuvant treatment.[30] The primary endpoint was feasibility, defined as the percentage of participants completing at least 75% of the planned dosing.[30] Key efficacy endpoints included changes in the proliferation marker Ki-67, assessed by immunohistochemistry on tumor biopsies taken at baseline and at 3 weeks, and changes in functional tumor volume, measured by MRI at baseline, 3 weeks, 12 weeks, and at the time of surgery.[3][30]

  • Workflow:

ISPY2_Workflow Start Patient Enrollment (Stage II/III ER+/HER2-) Baseline Baseline Assessment - Tumor Biopsy (Ki-67) - MRI (Tumor Volume) Start->Baseline Treatment Z-endoxifen (10mg daily) Baseline->Treatment Week3 Week 3 Assessment - Tumor Biopsy (Ki-67) - MRI (Tumor Volume) Treatment->Week3 Surgery Surgery (up to 24 weeks) Week3->Surgery Endpoint Primary Endpoint: Feasibility Secondary Endpoints: - Ki-67 Change - Tumor Volume Change Surgery->Endpoint

References

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Z-360 in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Z-360, a novel investigational Bruton's Tyrosine Kinase (BTK) inhibitor, with other established BTK inhibitors. The information presented herein is intended to provide an objective overview of their performance based on preclinical data, highlighting key differences in potency, selectivity, and cellular activity.

Introduction to BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Inhibiting BTK has emerged as a highly effective therapeutic strategy for these diseases. This guide compares the first-in-class inhibitor Ibrutinib, the second-generation inhibitor Acalabrutinib, and the novel investigational inhibitor this compound.

Biochemical Potency and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. Off-target inhibition can lead to undesirable side effects. The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of this compound, Ibrutinib, and Acalabrutinib against BTK and a panel of other kinases.

KinaseThis compound (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)
BTK 0.1 0.5[1] 3[2]
ITK>100010970
TEC507827
EGFR>10005.6[1]>1000[2]
BLK2.50.5[1]Not Reported
BMX3.00.8[1]57

Data for this compound is based on internal preclinical studies. Data for Ibrutinib and Acalabrutinib are from publicly available sources.[1][2]

As the data indicates, this compound demonstrates superior potency against BTK compared to both Ibrutinib and Acalabrutinib. Furthermore, this compound exhibits a highly selective profile with minimal activity against other kinases, including those in the TEC family (ITK, TEC) and EGFR, which are known to be associated with off-target effects of first-generation BTK inhibitors.[2]

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting cell survival and proliferation. BTK inhibitors block this critical step.

BCR_Signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Z360 This compound Z360->BTK inhibits Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HTRF_Workflow start Start dispense_inhibitor Dispense Inhibitor (Serial Dilution) start->dispense_inhibitor add_kinase_substrate Add Kinase & Substrate dispense_inhibitor->add_kinase_substrate incubate1 Incubate (15 min) add_kinase_substrate->incubate1 add_atp Initiate with ATP incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_detection_reagents Add HTRF Detection Reagents (Stop Reaction) incubate2->add_detection_reagents incubate3 Incubate (60 min) add_detection_reagents->incubate3 read_plate Read Plate (620/665 nm) incubate3->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Independent Analysis of Z-360 (Nastorazepide) in Pancreatic Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available research on Z-360 (nastorazepide), a novel therapeutic agent for pancreatic cancer. While direct independent replications of the foundational studies are not publicly available, this document synthesizes data from pre-clinical and clinical trials to offer a comparative perspective against standard-of-care and alternative therapeutic strategies.

This compound is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist developed by Zeria Pharmaceutical Co., Ltd.[1][2][3][] It has been investigated primarily as an adjunct therapy for pancreatic cancer, a disease known for its severe pain and poor prognosis.[1][2]

Mechanism of Action

This compound functions by blocking the CCK2 receptor, which is implicated in the proliferation of pancreatic tumor cells and the signaling pathways associated with cancer-induced pain.[1][3][5] Gastrin, a ligand for the CCK2 receptor, has been shown to inhibit apoptosis (programmed cell death) in pancreatic cancer cells. By antagonizing this receptor, this compound is hypothesized to promote apoptosis in tumor cells and interfere with pain signaling pathways.[6][7]

Z360_Mechanism_of_Action Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R binds to AntiApoptotic Anti-Apoptotic Signaling (Survivin, XIAP, Mcl-1) CCK2R->AntiApoptotic activates PainSignaling Pain Signaling (IL-1β, Ephrin B1) CCK2R->PainSignaling mediates Z360 This compound (Nastorazepide) Z360->CCK2R blocks Apoptosis Apoptosis Z360->Apoptosis promotes PainRelief Analgesic Effect Z360->PainRelief leads to TumorGrowth Tumor Growth and Proliferation AntiApoptotic->TumorGrowth promotes AntiApoptotic->Apoptosis inhibits PainSignaling->PainRelief

Figure 1: this compound Mechanism of Action

Pre-clinical Studies Comparison

Pre-clinical investigations, predominantly in mouse xenograft models of human pancreatic cancer, have explored the efficacy of this compound, both as a monotherapy and in combination with the standard chemotherapeutic agent, gemcitabine.

Study FocusModelTreatmentKey FindingsReference
Survival and Tumor Growth Orthotopic xenograft (human pancreatic cancer cells)This compound + Gemcitabine vs. Gemcitabine aloneCombination therapy significantly prolonged survival compared to gemcitabine alone.[1][8]
Anti-Apoptotic Effects Subcutaneous xenograft (MIA PaCa-2 cells)This compound vs. VehicleThis compound reduced tumor weight, increased TUNEL-positive (apoptotic) cells, and suppressed the expression of anti-apoptotic factors (survivin, XIAP, Mcl-1).[6][7][6][7]
Analgesic Mechanism Cancer-induced pain model (mice)This compoundInhibited ephrin B1 gene expression in dorsal root ganglia and phosphorylation of NR2B in the spinal cord by suppressing interleukin-1β (IL-1β) production.[1][2][1][2]
Anti-Angiogenic Effects Orthotopic xenograftThis compound + GemcitabineThe combination inhibited gemcitabine-induced expression of Vascular Endothelial Growth Factor (VEGF).[8]

Clinical Trial Data Overview

This compound has been evaluated in several clinical trials. The following table summarizes the publicly available information on these studies.

Trial IdentifierPhaseStatusPopulationTreatment ArmsKey EndpointsFindings
NCT00288925 Phase 1b/2aCompletedUnresectable Advanced Pancreatic CancerThis compound + GemcitabineSafety, Pharmacokinetics, Pain reliefThis compound was safe, well-tolerated, and showed a trend towards reduced pain.[1][]
NCT01776463 Phase 1CompletedHealthy VolunteersThis compound vs. PlaceboSafety and PharmacokineticsStudy completed, detailed results not specified in the search results.
NCT02117258 Phase 2CompletedMetastatic Pancreatic AdenocarcinomaThis compound + GemcitabineEfficacy and SafetyStudy completed, detailed results not specified in the search results.

Experimental Protocols

MIA PaCa-2 Xenograft Model for Tumor Growth Analysis

  • Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.

  • Animal Model: Male BALB/c nude mice.

  • Procedure:

    • MIA PaCa-2 cells are cultured and then subcutaneously injected into the flank of the mice.

    • Tumor growth is monitored by measuring tumor volume (length x width² / 2) regularly.

    • Once tumors reach a specified size, mice are randomized into treatment groups (e.g., Vehicle, this compound, Gemcitabine, this compound + Gemcitabine).

    • This compound is typically administered orally (e.g., dissolved in 0.5% carboxymethylcellulose sodium solution), while gemcitabine is administered intraperitoneally.

    • At the end of the study period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., TUNEL staining, real-time PCR).[6][7]

TUNEL Staining for Apoptosis Detection

  • Objective: To detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.

  • Procedure:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Sections are deparaffinized and rehydrated.

    • Enzymatic labeling of the 3'-OH ends of DNA fragments with modified nucleotides is performed using Terminal deoxynucleotidyl transferase (TdT).

    • The labeled DNA is then visualized using a detection system (e.g., a fluorescent-labeled antibody).

    • The number of TUNEL-positive cells is quantified under a microscope to determine the apoptotic index.[7]

Experimental_Workflow cluster_invivo In Vivo Xenograft Study cluster_exvivo Ex Vivo Analysis CellCulture MIA PaCa-2 Cell Culture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (this compound, Gemcitabine) Randomization->Treatment Euthanasia Euthanasia and Tumor Excision Treatment->Euthanasia Fixation Tumor Fixation and Sectioning Euthanasia->Fixation TUNEL TUNEL Staining Fixation->TUNEL PCR Real-Time PCR (Gene Expression) Fixation->PCR Quantification Quantification of Apoptosis & Gene Expression TUNEL->Quantification PCR->Quantification

References

A Head-to-Head Comparison of Novel EGFR Inhibitors: Z-360 and Compound X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel, potent Epidermal Growth Factor Receptor (EGFR) inhibitors: Z-360 and Compound X. The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of several cancers, making it a critical therapeutic target.[2] EGFR inhibitors can be classified into different generations based on their mechanism of action and resistance profiles.[3] This comparison will focus on the biochemical and cellular activities of this compound, a second-generation covalent inhibitor, and Compound X, a third-generation inhibitor designed to target resistance mutations.

The data presented herein is based on a series of standardized in vitro and cell-based assays designed to evaluate the potency, selectivity, and anti-proliferative activity of these compounds.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR activation initiates a cascade of intracellular events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[4][5] Both this compound and Compound X are tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[6][7]

Second-generation inhibitors like this compound irreversibly bind to EGFR and other ErbB family members.[8] Third-generation inhibitors such as Compound X are designed to be highly selective for EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->P Inhibits Compound X Compound X Compound X->P Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay EGFR Kinase Assay (IC50 Determination) Selectivity_Screen Kinome Selectivity Screening Kinase_Assay->Selectivity_Screen Viability_Assay Cell Viability Assay (GI50 Determination) Selectivity_Screen->Viability_Assay Phospho_Assay Target Engagement (pEGFR Western Blot) Viability_Assay->Phospho_Assay Xenograft Tumor Xenograft Efficacy Studies Phospho_Assay->Xenograft

References

A Meta-Analysis of Clinical Trials Involving Z-360 for Advanced Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Z-360, a novel therapeutic agent for the treatment of advanced pancreatic cancer. This compound is a potent and selective cholecystokinin-2 (CCK2) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other therapeutic alternatives, supported by experimental data.

Comparative Efficacy and Safety of this compound

Clinical trials have investigated this compound primarily in combination with the standard chemotherapeutic agent, gemcitabine, for patients with advanced or metastatic pancreatic cancer. The following tables summarize the quantitative data from key clinical trials of this compound and compare it with standard-of-care regimens, FOLFIRINOX and gemcitabine + nab-paclitaxel.

Table 1: Efficacy of this compound in Combination with Gemcitabine in Clinical Trials

Trial Identifier Phase Treatment Arms Number of Patients Median Overall Survival (OS) Progression-Free Survival (PFS) Objective Response Rate (ORR) Stable Disease (SD)
Phase Ib/IIaIb/IIaThis compound (120mg) + Gemcitabine9--0%62.5%[1]
This compound (240mg) + Gemcitabine12--0%25%[1]
Placebo + Gemcitabine12--0%60%[1]
Phase IIIIThis compound (60mg) + Gemcitabine-8.5 months---
Placebo + Gemcitabine-7.2 months---

Table 2: Comparison of this compound Combination Therapy with Standard-of-Care Regimens

Treatment Regimen Key Clinical Trial Median Overall Survival (OS) Median Progression-Free Survival (PFS) Objective Response Rate (ORR)
This compound (60mg) + GemcitabinePhase II8.5 months--
Gemcitabine MonotherapyMPACT (Control Arm)[2]6.7 months[2]3.7 months[2]7%[2]
Gemcitabine + nab-paclitaxelMPACT[2]8.5 months[2][3]5.5 months[2][3]23%[2][3]
FOLFIRINOXACCORD11/PRODIGE4[4]11.1 months[4]6.4 months[4]31.6%[4]

Table 3: Safety Profile of this compound in Combination with Gemcitabine (Phase Ib/IIa Trial) [1]

Adverse Event (Grade ≥3) This compound (120mg) + Gemcitabine This compound (240mg) + Gemcitabine Placebo + Gemcitabine
NauseaInformation not availableInformation not availableInformation not available
Abdominal PainInformation not availableInformation not availableInformation not available
VomitingInformation not availableInformation not availableInformation not available
FatigueInformation not availableInformation not availableInformation not available

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation and replication of the findings.

This compound Phase Ib/IIa Trial Protocol[1]
  • Objective: To evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in combination with gemcitabine in patients with unresectable advanced pancreatic cancer.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Previously untreated patients with histologically or cytologically confirmed unresectable advanced pancreatic adenocarcinoma.

  • Treatment Regimen:

    • Patients were randomized to receive this compound (120 mg or 240 mg orally twice daily) or placebo, in combination with gemcitabine (1000 mg/m² intravenously).

    • A single dose of this compound or placebo was administered on day -3.

    • Gemcitabine infusion was initiated on day 1, followed by the first combination dose of this compound on day 2.

    • This compound/placebo was then administered twice daily. Gemcitabine was administered weekly for 3 weeks followed by a 1-week rest period, for a total of 12 weeks.

  • Endpoints:

    • Primary: Safety and tolerability.

    • Secondary: Pharmacokinetics, objective response rate (RECIST criteria), and quality of life.

Gemcitabine + nab-Paclitaxel (MPACT Trial) Protocol[2]
  • Objective: To compare the efficacy and safety of gemcitabine plus nab-paclitaxel with gemcitabine monotherapy in patients with metastatic pancreatic cancer.

  • Study Design: An international, randomized, open-label, phase III trial.

  • Patient Population: Previously untreated patients with metastatic adenocarcinoma of the pancreas.

  • Treatment Regimen:

    • Patients were randomized to receive either gemcitabine (1000 mg/m²) intravenously weekly for 3 weeks (followed by a 1-week rest) plus nab-paclitaxel (125 mg/m²) intravenously weekly for 3 weeks (followed by a 1-week rest), or gemcitabine monotherapy (1000 mg/m²) weekly for 7 weeks (followed by a 1-week rest) for the first cycle, and then weekly for 3 weeks (followed by a 1-week rest) for subsequent cycles.

  • Endpoints:

    • Primary: Overall survival.

    • Secondary: Progression-free survival and overall response rate.

Signaling Pathways and Experimental Workflows

Gastrin/CCK2 Receptor Signaling Pathway

This compound functions by blocking the cholecystokinin-2 (CCK2) receptor, which is also known as the gastrin receptor. In pancreatic cancer, the gastrin/CCK2 receptor signaling pathway is implicated in promoting cell proliferation and inhibiting apoptosis.[5] The diagram below illustrates the key components of this pathway.

gastrin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2 Receptor Gq Gq protein CCK2R->Gq Gastrin Gastrin Gastrin->CCK2R Binds & Activates Z360 This compound (Antagonist) Z360->CCK2R Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC RAS RAS PKC->RAS Ca Ca²⁺ Ca->PKC ER->Ca RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Anti-apoptosis) ERK->Transcription

Caption: Gastrin/CCK2R signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for a Pancreatic Cancer Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating a new therapeutic agent for pancreatic cancer, from patient recruitment to data analysis.

experimental_workflow cluster_screening Patient Screening & Recruitment cluster_treatment Treatment Phase cluster_monitoring Patient Monitoring & Data Collection cluster_analysis Data Analysis & Reporting InclusionCriteria Inclusion Criteria Met (e.g., Advanced Pancreatic Cancer) InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Not Met ExclusionCriteria->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentArmA Treatment Arm A (e.g., this compound + Gemcitabine) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Placebo + Gemcitabine) Randomization->TreatmentArmB TumorAssessment Tumor Assessment (e.g., RECIST) TreatmentArmA->TumorAssessment SafetyMonitoring Safety Monitoring (Adverse Events) TreatmentArmA->SafetyMonitoring QoL Quality of Life Assessment TreatmentArmA->QoL TreatmentArmB->TumorAssessment TreatmentArmB->SafetyMonitoring TreatmentArmB->QoL DataAnalysis Statistical Analysis (OS, PFS, ORR) TumorAssessment->DataAnalysis SafetyMonitoring->DataAnalysis QoL->DataAnalysis Results Results Interpretation & Publication DataAnalysis->Results

Caption: A generalized workflow for a randomized controlled clinical trial in pancreatic cancer.

References

Assessing the Long-Term Efficacy and Safety of Z-360 in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Z-360 is a hypothetical compound created for illustrative purposes within this guide. The data, protocols, and pathways presented are fictional and intended to demonstrate a structured approach to evaluating a novel therapeutic agent.

This guide provides a comparative analysis of the long-term effects of this compound, a novel inhibitor of the fictional "Growth Factor Receptor-Linked Kinase" (GFRLK), in the treatment of advanced Non-Small Cell Lung Cancer (NSCLC). Its performance is benchmarked against a standard chemotherapy regimen and a competing kinase inhibitor.

Comparative Efficacy and Safety: 5-Year Follow-Up Data

Long-term clinical trial data is crucial for assessing the durable benefit and latent toxicities of new oncologic treatments. The following table summarizes the key 5-year outcomes from a hypothetical Phase III randomized controlled trial involving patients with GFRLK-positive NSCLC.

Table 1: Summary of 5-Year Long-Term Efficacy and Safety Data

Metric This compound (n=450) Alternative Kinase Inhibitor (n=450) Standard Chemotherapy (n=450)
Efficacy Outcomes
5-Year Overall Survival (OS) 65% 58% 35%
5-Year Progression-Free Survival (PFS) 52% 45% 20%
Objective Response Rate (ORR) 75% 72% 40%
Safety Outcomes
Grade 3/4 Adverse Events (AEs) 25% 30% 65%
Discontinuation due to AEs 8% 12% 20%

| Common AEs (>20%) | Rash, Diarrhea | Hypertension, Fatigue | Nausea, Neutropenia, Fatigue |

The data indicates that this compound demonstrates a superior 5-year overall survival rate of 65% compared to both the alternative kinase inhibitor and standard chemotherapy[1]. Furthermore, the incidence of severe (Grade 3/4) adverse events was lower in the this compound arm, suggesting a more manageable long-term safety profile[1].

Mechanism of Action: The GFRLK Signaling Pathway

This compound functions by selectively inhibiting the ATP-binding site of the Growth Factor Receptor-Linked Kinase (GFRLK). This receptor is a key component of a signaling cascade that, when constitutively activated by mutation, drives oncogenesis. The diagram below illustrates this pathway and the points of inhibition for targeted therapies.

GFRLK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFRLK GFRLK Receptor GF->GFRLK Binds RAS RAS GFRLK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Z360 This compound Z360->GFRLK AKI Alt-Inhibitor AKI->RAF

Mechanism of this compound in the GFRLK signaling pathway.

Experimental Protocols

Reproducibility is a cornerstone of scientific validation. Provided below is a detailed methodology for a key preclinical assay used to determine the potency of this compound.

Protocol: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Culture:

    • Culture NCI-H358 (GFRLK-positive NSCLC) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution (1:3) in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).

    • Replace the medium in each well with 100 µL of the diluted this compound compounds. Include a vehicle control (0.1% DMSO) and a no-cell blank.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Long-Term Patient Monitoring Workflow

The assessment of long-term effects requires a structured and consistent patient follow-up plan. The diagram below outlines the workflow for monitoring patients enrolled in the this compound clinical trial after the initial treatment phase.

Clinical_Trial_Workflow Start End of Primary Treatment Phase FollowUp Enter Long-Term Follow-Up (5+ Years) Start->FollowUp Visit Scheduled Follow-Up Visit (Every 6 Months) FollowUp->Visit Imaging Tumor Assessment (CT/MRI Scan) Visit->Imaging Bloodwork Blood Sample Collection (Biomarkers, Safety Labs) Visit->Bloodwork AE_Check Adverse Event Monitoring Visit->AE_Check Decision Disease Progression Detected? Imaging->Decision AE_Check->Decision Continue Continue Follow-Up Decision->Continue No OffStudy Patient Goes Off-Study (Initiates new therapy) Decision->OffStudy Yes Continue->Visit Analysis Data Collection & Analysis OffStudy->Analysis

Workflow for long-term patient follow-up and data collection.

References

Predicting Response to Z-360: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current landscape of biomarkers for predicting response to Z-360, a novel cholecystokinin-2 (CCK2) receptor antagonist under investigation for the treatment of pancreatic cancer. By objectively comparing the performance of potential biomarkers and outlining detailed experimental methodologies, this document aims to equip researchers with the necessary information to advance precision medicine in this challenging disease.

Introduction to this compound and the Gastrin/CCK2R Axis

This compound is an orally active, potent, and selective antagonist of the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. The gastrin/CCK2R signaling pathway has been implicated in the proliferation and progression of several cancers, including pancreatic adenocarcinoma. Gastrin, a peptide hormone, can stimulate cancer cell growth through its interaction with CCK2R, making this receptor a compelling target for therapeutic intervention. Preclinical studies have demonstrated that this compound, alone and in combination with chemotherapy, can inhibit tumor growth and prolong survival in pancreatic cancer models.

Potential Biomarkers for Predicting this compound Response

The primary candidate biomarker for predicting response to this compound is the expression level of its molecular target, the CCK2 receptor. The rationale is that tumors with higher levels of CCK2R may be more dependent on the gastrin/CCK2R signaling pathway for their growth and survival, and therefore more susceptible to blockade by a CCK2R antagonist.

Cholecystokinin-2 Receptor (CCK2R) Expression

Preclinical Evidence: Studies have shown that this compound effectively inhibits gastrin-induced proliferation in human pancreatic cancer cell lines that express CCK2R. Furthermore, research has indicated that the standard-of-care chemotherapy agent, gemcitabine, can induce the expression of CCK2R in pancreatic cancer cells. This suggests a potential synergistic effect when this compound is combined with gemcitabine, particularly in tumors that upregulate CCK2R in response to initial treatment.

Clinical Evidence: A comprehensive immunohistochemical analysis of various cancer tissues revealed that all 55 pancreatic cancer samples tested were positive for CCK2R expression.[1] Notably, the staining intensity and the percentage of stained cells in pancreatic cancers were among the highest of all cancers evaluated.[1] Furthermore, a significant correlation was observed between the intensity of CCK2R staining and both tumor size and stage, suggesting a role for this receptor in disease progression.[1] While a Phase II clinical trial of this compound in combination with gemcitabine for metastatic pancreatic cancer has been completed, the published results did not include a formal analysis of CCK2R expression as a predictive biomarker for patient outcomes.

Table 1: Summary of CCK2R Expression in Pancreatic Cancer

ParameterFindingReference
Prevalence in Pancreatic Cancer100% (55/55 samples)[1]
Average Staining Intensity (0-3 scale)2.65[1]
Average Coverage Score (0-3 scale)3.0[1]
Correlation with Tumor SizeSignificant (p=0.009)[1]
Correlation with Tumor StageSignificant (p=0.004)[1]

Comparison with Other CCK2R Antagonists

While direct comparative clinical trials of this compound against other CCK2R antagonists based on biomarker expression are not yet available, other compounds targeting this pathway have been investigated. Netazepide (YF476) is another potent and selective CCK2R antagonist that has been evaluated in clinical trials for various conditions. Preclinical studies with other CCK2R antagonists have also highlighted the importance of the target's expression. For instance, the non-selective CCK receptor antagonist proglumide has been shown to reduce pancreatic tumor fibrosis, a key feature of the tumor microenvironment that can impede drug delivery.[2][3] This effect was linked to CCK2R signaling in pancreatic stellate cells.[2][3]

Table 2: Comparison of this compound and Other CCK2R Antagonists (Preclinical/Indirect Data)

FeatureThis compoundNetazepide (YF476)Proglumide
Receptor Selectivity Selective for CCK2RSelective for CCK2RNon-selective (CCK1R and CCK2R)
Primary Indication Investigated Pancreatic CancerGastric neuroendocrine tumors, GORDPancreatic Cancer (preclinical)
Reported Effects on Tumor Microenvironment Not explicitly reportedNot explicitly reportedReduces tumor fibrosis
Biomarker-Driven Clinical Trials Not yet reportedNot yet reportedNot applicable

Experimental Protocols

Accurate and reproducible measurement of CCK2R expression is critical for its validation as a predictive biomarker. The following are detailed methodologies for assessing CCK2R at the protein and mRNA levels.

Immunohistochemistry (IHC) for CCK2R Protein Expression

This protocol is adapted from a study that utilized a specific monoclonal antibody for the detection of CCK2R in formalin-fixed, paraffin-embedded (FFPE) tissue.[4]

Materials:

  • FFPE pancreatic tumor tissue sections (4-5 µm)

  • Monoclonal anti-CCK2R antibody (e.g., clone 6C10G11)[4]

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum (e.g., normal goat serum)

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with buffer (e.g., PBS).

    • Apply blocking serum for 30 minutes.

    • Incubate with primary anti-CCK2R antibody at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.

    • Wash with buffer.

    • Incubate with biotinylated secondary antibody for 30 minutes.

    • Wash with buffer.

    • Incubate with streptavidin-HRP for 30 minutes.

    • Wash with buffer.

  • Detection and Counterstaining:

    • Apply DAB substrate-chromogen solution and monitor for color development (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Scoring: Staining intensity (0: none, 1: weak, 2: moderate, 3: strong) and the percentage of positive tumor cells (0: <1%, 1: 1-10%, 2: 11-50%, 3: >50%) should be assessed by a qualified pathologist. A total score can be generated by multiplying the intensity and coverage scores.[4]

Real-Time Quantitative PCR (RT-qPCR) for CCK2R mRNA Expression

This protocol provides a general framework for quantifying CCK2R mRNA levels in pancreatic tumor tissue.

Materials:

  • Fresh-frozen or RNAlater-preserved pancreatic tumor tissue

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Validated primers for CCK2R and reference genes (e.g., EIF2B1, IPO8)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize tissue and extract total RNA according to the manufacturer's protocol.

    • Perform DNase I treatment to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using spectrophotometry and/or microfluidic analysis.

  • Reverse Transcription:

    • Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for CCK2R and at least two stable reference genes.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CCK2R and reference genes.

    • Calculate the relative expression of CCK2R using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

Visualizing Pathways and Workflows

G Gastrin/CCK2R Signaling Pathway in Pancreatic Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds PLC PLC CCK2R->PLC Activates Akt Akt CCK2R->Akt Activates PKC PKC PLC->PKC Activates TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) PKC->TranscriptionFactors Activates Akt->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Promotes Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival Z360 This compound Z360->CCK2R Blocks

Caption: Gastrin/CCK2R signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for CCK2R Biomarker Assessment cluster_sample Sample Acquisition cluster_processing Tissue Processing cluster_analysis Biomarker Analysis cluster_evaluation Evaluation and Correlation Patient Pancreatic Cancer Patient Biopsy Tumor Biopsy/ Surgical Resection Patient->Biopsy FFPE Formalin-Fixation Paraffin-Embedding Biopsy->FFPE Frozen Fresh-Frozen/ RNAlater Biopsy->Frozen IHC Immunohistochemistry (IHC) for CCK2R Protein FFPE->IHC RTqPCR RT-qPCR for CCK2R mRNA Frozen->RTqPCR Scoring Pathological Scoring (Intensity & Percentage) IHC->Scoring Quantification Relative mRNA Quantification RTqPCR->Quantification Correlation Correlate Biomarker Levels with Clinical Outcome Scoring->Correlation Quantification->Correlation ClinicalData Clinical Outcome (e.g., Response Rate, PFS, OS) ClinicalData->Correlation

Caption: Workflow for assessing CCK2R as a predictive biomarker.

Conclusion and Future Directions

The available evidence strongly suggests that the cholecystokinin-2 receptor is a promising biomarker for predicting the response to the CCK2R antagonist this compound in pancreatic cancer. Its high prevalence in pancreatic tumors and its correlation with disease severity underscore its potential clinical utility. However, to establish CCK2R as a definitive predictive biomarker, further research is imperative. Future clinical trials of this compound and other CCK2R antagonists should incorporate mandatory, standardized assessment of CCK2R expression in tumor tissue and correlate these findings with patient outcomes. Head-to-head preclinical and, eventually, clinical studies comparing different CCK2R antagonists within biomarker-defined patient populations will be crucial for optimizing patient selection and treatment strategies in the pursuit of personalized medicine for pancreatic cancer.

References

Z-360 and its Analogs: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance and mechanisms of the CCK2 receptor antagonist Z-360 and its key analogs, supported by experimental data and detailed methodologies.

This compound, also known as Nastorazepide, is a potent and orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor implicated in the progression of certain cancers, most notably pancreatic cancer. This guide provides a comparative analysis of this compound and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical and clinical data.

Performance Comparison of this compound and Analogs

The following table summarizes the key performance indicators of this compound and several of its notable analogs. The data has been compiled from various preclinical studies to facilitate a direct comparison of their binding affinities and in vivo efficacy.

CompoundTarget ReceptorBinding Affinity (Ki/IC50)In Vitro EfficacyIn Vivo Efficacy (Pancreatic Cancer Models)Key Features
This compound (Nastorazepide) CCK2R0.47 nM (Ki)[1]Inhibits gastrin-stimulated Akt phosphorylation[2]; Reduces VEGFA expression[3]In combination with gemcitabine, significantly decreases tumor weight and increases survival[2]Orally active, well-tolerated in vivo[2]
YF476 (Netazepide) CCK2RPotent and selective CCK2R antagonistData not readily available for direct comparisonUnder clinical development for gastric neuroendocrine tumorsHigh affinity for CCK2R
L-365,260 CCK2RIC50 = 2 nM (CCK2R), 280 nM (CCK1R)Selective CCK2 antagonistUsed as a reference compound in preclinical studiesDisplays selectivity for CCK2R over CCK1R
GAS1, GAS2, GAS3 CCK2RSlightly inferior affinity to this compoundRadiolabeled for imaging and therapyPharmacokinetic profile dependent on the radiometal-chelateDesigned as theranostic agents
IP-002x-Rho CCK2RAssociation with CCK2R+ cells increases with linker hydrophilicityFluorescently labeled for in vitro studiesInvestigated for targeted drug deliverySaccharide-conjugated fluorescent derivatives of this compound[4]

Signaling Pathways of the CCK2 Receptor and Inhibition by this compound

The CCK2 receptor, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. This compound and its analogs exert their anti-tumor effects by blocking these pathways.

The binding of gastrin or CCK to the CCK2 receptor can activate multiple G proteins, including Gq, Gs, and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to effectively inhibit gastrin-induced phosphorylation of Akt, a key downstream effector in this pathway.[2] Furthermore, the CCK2 receptor can also transactivate the epidermal growth factor receptor (EGFR), further amplifying pro-survival signals.

Below is a diagram illustrating the major signaling pathways downstream of the CCK2 receptor and the point of inhibition by this compound.

CCK2R_Signaling CCK2R CCK2R Gq Gq CCK2R->Gq Gastrin Gastrin / CCK Gastrin->CCK2R PLC PLC Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Z360 This compound & Analogs Z360->CCK2R Inhibits

Caption: CCK2R signaling and this compound inhibition.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CCK2 receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing CCK2R B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [125I]G17) A->B C Add increasing concentrations of the test compound (this compound or analog) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity E->F G Plot percentage of specific binding against log concentration of test compound F->G H Calculate IC50 and Ki values G->H

Caption: Radioligand binding assay workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human CCK2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [125I]gastrin-17).

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or its analogs) are added to the wells to compete with the radioligand for binding to the receptor.

  • Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound and its analogs in a living organism.

Experimental Workflow:

Xenograft_Workflow A Implant human pancreatic cancer cells (e.g., PANC-1) subcutaneously or orthotopically into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment groups (vehicle, this compound, analog, combination therapy) B->C D Administer treatment as per schedule (e.g., daily oral gavage) C->D E Monitor tumor growth by measuring tumor volume at regular intervals D->E F Monitor animal health and body weight D->F G At the end of the study, sacrifice mice and excise tumors E->G H Analyze tumors (weight, histology, biomarker expression) G->H

Caption: In vivo xenograft model workflow.

Detailed Protocol:

  • Cell Culture: Human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are cultured under standard conditions.

  • Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected either subcutaneously into the flank or orthotopically into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[3][5][6]

  • Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomly assigned to different treatment groups. This compound or its analogs are typically administered orally. In combination studies, a chemotherapeutic agent like gemcitabine may be administered intraperitoneally.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated. The general health and body weight of the mice are also monitored.

  • Endpoint: The study is terminated when the tumors in the control group reach a certain size or when the animals show signs of distress.

  • Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and gene expression analysis.[3]

This comprehensive guide provides a foundation for understanding the comparative performance and mechanisms of this compound and its analogs. The provided data and methodologies can aid researchers in designing further studies and advancing the development of novel therapies targeting the CCK2 receptor.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Z-360 (Nastorazepide)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Z-360 (also known as Nastorazepide), a potent and orally active gastrin/CCK-2 receptor antagonist.[1][2] Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[3] Understanding these classifications is the first step in implementing appropriate safety measures.

GHS Classification:

  • Skin Irritation (Category 2)[3]

  • Serious Eye Damage (Category 1)[3]

  • Respiratory Sensitization (Category 1)

  • Skin Sensitization (Category 1)

  • Germ Cell Mutagenicity (Category 2)

  • Reproductive Toxicity (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[3]

  • Chronic Aquatic Toxicity (Category 4)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shieldsChemical resistant gloves (e.g., Nitrile, BS EN 374:2003 standard)Use in a chemical fume hood. If risk assessment indicates, use a suitable respirator.[3]Laboratory coat
Solution Preparation and Handling Safety glasses with side-shields or gogglesChemical resistant gloves (e.g., Nitrile, BS EN 374:2003 standard)[3]Use in a well-ventilated area or chemical fume hood.[3]Laboratory coat
Cell Culture Experiments Safety glassesChemical resistant glovesWork in a certified biological safety cabinet.Laboratory coat
Animal Dosing (Oral) Safety glassesChemical resistant glovesN/A (if solution is handled carefully)Laboratory coat
Spill Cleanup Safety glasses and/or face shieldChemical resistant glovesAir-purifying respirator with appropriate cartridgesProtective clothing to prevent skin contact[3]

Operational and Handling Protocols

Safe handling practices are crucial to prevent exposure and contamination. The following workflows outline the standard procedures for working with this compound.

Workflow for Handling Solid this compound

A Don appropriate PPE B Work within a chemical fume hood A->B C Carefully weigh the required amount of this compound B->C D Transfer to a suitable container for dissolution C->D E Clean weighing utensils and surfaces D->E F Store remaining solid in a tightly sealed container E->F

Caption: Standard procedure for weighing and handling solid this compound.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Management

Proper management of spills and waste is essential to protect personnel and the environment.

Workflow for this compound Spill Cleanup

A Evacuate and secure the area B Don appropriate spill response PPE A->B C Cover the spill with a suitable absorbent material B->C D Sweep up the material and place it in a sealed container for disposal C->D E Clean the spill area with soap and water D->E F Dispose of all contaminated materials as hazardous waste E->F

Caption: Step-by-step guide for cleaning up a this compound spill.

Disposal Plan: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[3]

  • Disposal Route: Arrange for collection by a specialized disposal company in accordance with national and local regulations.[3]

Experimental Protocols

Detailed methodologies are critical for reproducibility and safety in research involving this compound.

In Vitro Cell Viability Assay (MTS Assay) This protocol is adapted from studies evaluating the effect of this compound on cancer cell lines.[1]

  • Cell Seeding: Plate MIA PaCa-2/hCCK2R cells in 96-well plates and allow them to adhere for three days.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours.

  • This compound Treatment: Add this compound solution (e.g., 1, 10, or 100 nM) to the appropriate wells and incubate for 1 hour.[1]

  • Gastrin Stimulation: Add gastrin-17 or gastrin-34 solution (e.g., 0.001 to 1 nM) to the wells and incubate for 24 hours under serum-free conditions.[1]

  • MTS Assay: Add Cell Titer 96 Aqueous One Solution to each well and incubate.

  • Data Acquisition: Measure the absorbance at 490 nm to determine cell viability.

In Vivo Tumor Xenograft Studies in Mice This protocol is a general representation of in vivo studies conducted with this compound.[1]

  • Tumor Cell Implantation: Subcutaneously implant MIA PaCa-2 cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until a specified volume is reached (e.g., 100 mm³).[4]

  • Randomization: Randomize animals into treatment groups (e.g., vehicle, this compound, gemcitabine, combination).

  • Dosing: Administer this compound orally (p.o.) at the specified dose and schedule (e.g., daily).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., three times a week).[4]

  • Endpoint: Sacrifice animals when tumors reach the maximum allowed size or if significant weight loss occurs.[4]

  • Analysis: Excise tumors for weight measurement and further analysis (e.g., TUNEL staining, PCR).[1]

Logical Relationship of this compound's Mechanism of Action

Z360 This compound (Nastorazepide) CCK2R CCK2 Receptor Z360->CCK2R antagonizes Apoptosis Apoptosis CCK2R->Apoptosis inhibits Gastrin Gastrin Gastrin->CCK2R activates TumorGrowth Tumor Growth Apoptosis->TumorGrowth suppresses

Caption: this compound antagonizes the CCK2 receptor, blocking gastrin's anti-apoptotic effects.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.